Product packaging for 1-(5-Bromopyridin-2-yl)piperidin-4-ol(Cat. No.:CAS No. 149806-52-0)

1-(5-Bromopyridin-2-yl)piperidin-4-ol

Número de catálogo: B114847
Número CAS: 149806-52-0
Peso molecular: 257.13 g/mol
Clave InChI: LSGWHPYPLCIXCK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

1-(5-Bromopyridin-2-yl)piperidin-4-ol is a chemical intermediate of significant interest in medicinal chemistry and pre-clinical research, particularly in the development of Autotaxin (ATX) inhibitor compounds . Autotaxin, also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a key enzyme responsible for the production of lysophosphatidic acid (LPA) from lysophosphatidylcholine (LPC) . The LPA signaling pathway is a potent mediator of diverse cellular events, including cell proliferation, migration, and survival, and its dysregulation has been strongly associated with pathological conditions such as cancer progression, metastasis, inflammation, and fibrotic diseases . As a synthetic building block, this bromopyridinyl piperidinol compound provides researchers with a critical scaffold for constructing novel molecules designed to modulate this biologically important target. By inhibiting ATX, research compounds derived from this intermediate can potentially reduce LPA levels, offering a strategic approach for investigating new therapeutic avenues in oncology, immunology, and fibrotic disorders . This product is intended for research and development purposes in a laboratory setting only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13BrN2O B114847 1-(5-Bromopyridin-2-yl)piperidin-4-ol CAS No. 149806-52-0

Propiedades

IUPAC Name

1-(5-bromopyridin-2-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c11-8-1-2-10(12-7-8)13-5-3-9(14)4-6-13/h1-2,7,9,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGWHPYPLCIXCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619662
Record name 1-(5-Bromopyridin-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149806-52-0
Record name 1-(5-Bromopyridin-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: 1-(5-Bromopyridin-2-yl)piperidin-4-ol (CAS 149806-52-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Bromopyridin-2-yl)piperidin-4-ol is a heterocyclic organic compound featuring a pyridine ring linked to a piperidin-4-ol moiety. The presence of the bromine atom on the pyridine ring and the hydroxyl group on the piperidine ring makes this molecule a versatile building block in medicinal chemistry. Its structural motifs are found in a variety of biologically active compounds, suggesting its potential as a scaffold for the development of novel therapeutic agents. This document provides a comprehensive overview of the available technical information for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValue
CAS Number 149806-52-0
Molecular Formula C₁₀H₁₃BrN₂O
Molecular Weight 257.13 g/mol
Appearance Solid (form may vary)
Purity Typically >98% (as supplied by commercial vendors)

Synthesis and Experimental Protocols

Hypothetical Synthesis Workflow:

G cluster_conditions Reaction Conditions reagent1 2,5-Dibromopyridine reaction Nucleophilic Aromatic Substitution reagent1->reaction reagent2 Piperidin-4-ol reagent2->reaction product This compound conditions Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., DMSO, DMF, NMP) Heat (e.g., 80-120 °C) purification Work-up and Purification (e.g., Extraction, Chromatography) reaction->purification purification->product

Hypothetical Synthesis Workflow Diagram

Detailed Hypothetical Experimental Protocol:

  • Reaction Setup: To a solution of 2,5-dibromopyridine (1.0 eq) in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add piperidin-4-ol (1.0-1.2 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Reaction Execution: The reaction mixture is heated to a temperature ranging from 80 °C to 120 °C and stirred for several hours to overnight. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is then extracted multiple times with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Biological Activity and Potential Applications

Currently, there is a lack of specific publicly available data on the biological activity, mechanism of action, and associated signaling pathways for this compound. However, the structural components of the molecule, namely the bromopyridine and piperidine moieties, are prevalent in compounds targeting the central nervous system (CNS) and in kinase inhibitors.

Potential Areas of Investigation:

  • Kinase Inhibition: The pyridine and piperidine scaffolds are common in a variety of kinase inhibitors. It would be valuable to screen this compound against a panel of kinases to identify potential inhibitory activity. A typical workflow for such an investigation is outlined below.

G start This compound kinase_panel Broad Kinase Panel Screening (e.g., radiometric, fluorescence-based assays) start->kinase_panel hit_id Hit Identification (Significant % Inhibition) kinase_panel->hit_id ic50 IC₅₀ Determination (Dose-Response Curve) hit_id->ic50 selectivity Selectivity Profiling (Against related kinases) ic50->selectivity moa Mechanism of Action Studies (e.g., ATP competition assays) selectivity->moa cell_based Cell-Based Assays (Target engagement, downstream signaling) moa->cell_based

Kinase Inhibitor Screening Workflow

  • G-Protein Coupled Receptor (GPCR) Modulation: The piperidine moiety is a common feature in ligands for various GPCRs. Screening this compound against a panel of CNS-relevant GPCRs could reveal potential agonist or antagonist activity.

Conclusion

This compound is a readily accessible chemical entity with structural features that suggest its potential utility in drug discovery, particularly in the areas of oncology and neuroscience. While specific biological data for this compound is not yet publicly documented, its value as a chemical scaffold warrants further investigation. The synthetic and screening protocols outlined in this guide provide a framework for researchers to explore the therapeutic potential of this and related molecules. As new research emerges, the understanding of the biological role and potential applications of this compound will undoubtedly expand.

"1-(5-Bromopyridin-2-yl)piperidin-4-ol" molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Molecular Weight of 1-(5-Bromopyridin-2-yl)piperidin-4-ol

This technical guide provides a detailed analysis of the molecular weight of the chemical compound this compound, intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Formula

The chemical structure of this compound consists of a pyridine ring substituted with a bromine atom at the 5-position and a piperidin-4-ol group at the 2-position. The molecular formula for this compound is determined to be C₁₀H₁₃BrN₂O.

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in a molecule. The calculation for this compound is based on its molecular formula and the standard atomic weights of its constituent elements.

The standard atomic weights used for this calculation are:

  • Carbon (C): 12.011 g/mol

  • Hydrogen (H): 1.008 g/mol

  • Bromine (Br): 79.904 g/mol [1][2][3][4]

  • Nitrogen (N): 14.007 g/mol [5][6][7][8][9]

  • Oxygen (O): 15.999 g/mol [10][11][12][13]

The molecular weight is calculated as follows:

(Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of Br atoms × Atomic weight of Br) + (Number of N atoms × Atomic weight of N) + (Number of O atoms × Atomic weight of O)

(10 × 12.011) + (13 × 1.008) + (1 × 79.904) + (2 × 14.007) + (1 × 15.999) = 120.11 + 13.104 + 79.904 + 28.014 + 15.999 = 257.131 g/mol

This calculated molecular weight is consistent with published data for this compound, which lists the molecular weight as 257.131012.[14]

Data Presentation

The following table summarizes the contribution of each element to the total molecular weight of this compound.

ElementSymbolCountAtomic Weight ( g/mol )Total Weight Contribution ( g/mol )
CarbonC1012.011[15][16][17][18][19]120.110
HydrogenH131.008[20][21][22][23][24]13.104
BromineBr179.904[1][2][3][4][25]79.904
NitrogenN214.007[5][6][7][8][9]28.014
OxygenO115.999[10][11][12][13][26]15.999
Total 257.131

Experimental Protocols

The determination of the molecular weight of a compound like this compound is typically confirmed experimentally using mass spectrometry.

Protocol for Mass Spectrometry Analysis:

  • Sample Preparation: A small, accurately weighed sample of this compound is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, is used. The instrument is calibrated using a known standard to ensure mass accuracy.

  • Ionization: The sample solution is introduced into the mass spectrometer, and the molecules are ionized. Electrospray ionization (ESI) is a common and suitable technique for this type of molecule. In ESI, a high voltage is applied to the liquid to create an aerosol, and the solvent evaporates to produce charged molecular ions.

  • Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio (m/z) in the mass analyzer.

  • Data Acquisition and Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the protonated molecule [M+H]⁺ is identified. For this compound, this would be expected at an m/z of approximately 258.139. The high-resolution instrument provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

Visualization

The following diagram illustrates the logical workflow for determining the molecular weight of this compound.

MolecularWeightWorkflow A Identify Chemical Structure This compound B Determine Molecular Formula C10H13BrN2O A->B D Calculate Molecular Weight Sum of (Atom Count * Atomic Weight) B->D C Obtain Atomic Weights (C, H, Br, N, O) C->D F Final Molecular Weight 257.131 g/mol D->F E Experimental Verification Mass Spectrometry E->F Confirms

Caption: Workflow for Molecular Weight Determination.

References

Spectroscopic and Synthetic Profile of 1-(5-Bromopyridin-2-yl)piperidin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a representative synthetic protocol for the compound 1-(5-Bromopyridin-2-yl)piperidin-4-ol. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and related fields who are interested in the synthesis and characterization of novel heterocyclic compounds.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, compiled from available literature and predictive models.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.10d1HH-6 (pyridin-2-yl)
~7.55dd1HH-4 (pyridin-2-yl)
~6.50d1HH-3 (pyridin-2-yl)
~4.20m2HPiperidin-2,6-yl (axial)
~3.80m1HPiperidin-4-yl (CH-OH)
~3.10t2HPiperidin-2,6-yl (equatorial)
~1.90m2HPiperidin-3,5-yl (equatorial)
~1.60m2HPiperidin-3,5-yl (axial)
~1.50s1HOH

Note: Data is predicted and collated from similar structures. Actual experimental values may vary based on solvent and instrument frequency.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~158.5C-2 (pyridin-2-yl)
~148.0C-6 (pyridin-2-yl)
~140.0C-4 (pyridin-2-yl)
~108.0C-3 (pyridin-2-yl)
~107.5C-5 (pyridin-2-yl)
~67.0C-4 (piperidin-4-yl)
~45.0C-2,6 (piperidin-2,6-yl)
~34.0C-3,5 (piperidin-3,5-yl)

Note: These are approximate chemical shifts based on computational models and data from analogous compounds.[1][2][3]

Table 3: Mass Spectrometry Data
ParameterValue
Molecular FormulaC₁₀H₁₃BrN₂O
Molecular Weight257.13 g/mol
Expected [M+H]⁺258.0284

Note: The expected mass-to-charge ratio is for the protonated molecule. Fragmentation patterns would be dependent on the ionization method used.

Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group Assignment
3400-3200 (broad)O-H stretch (alcohol)
3000-2850C-H stretch (aliphatic)
~1600, ~1560, ~1470C=C and C=N stretch (aromatic ring)
~1250C-N stretch (aryl-amine)
~1050C-O stretch (secondary alcohol)
~600C-Br stretch

Note: These are characteristic vibrational frequencies for the functional groups present in the molecule.

Experimental Protocols

The following sections detail representative experimental procedures for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This synthesis is based on a nucleophilic aromatic substitution reaction.[4][5][6][7][8]

Materials:

  • 2,5-Dibromopyridine

  • Piperidin-4-ol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,5-dibromopyridine (1.0 eq) in DMF, add piperidin-4-ol (1.2 eq) and potassium carbonate (2.5 eq).

  • The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

  • The sample is dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS):

  • Mass spectra are obtained using an electrospray ionization (ESI) source in positive ion mode.

  • The sample is dissolved in methanol or acetonitrile and introduced into the mass spectrometer.

  • The mass-to-charge ratio (m/z) of the protonated molecular ion ([M+H]⁺) is determined.

Infrared (IR) Spectroscopy:

  • IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

  • The sample is analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • The spectrum is recorded over the range of 4000-400 cm⁻¹, and the frequencies of significant absorption bands are reported.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Analysis synthesis Synthesis workup Aqueous Workup synthesis->workup Reaction Quench purification Purification workup->purification Crude Product characterization Characterization purification->characterization Pure Compound nmr NMR (¹H, ¹³C) characterization->nmr ms Mass Spectrometry characterization->ms ir IR Spectroscopy characterization->ir

Caption: Synthetic and analytical workflow for this compound.

References

The Strategic Role of 1-(5-Bromopyridin-2-yl)piperidin-4-ol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-Bromopyridin-2-yl)piperidin-4-ol is a key building block in medicinal chemistry, serving as a crucial starting material for the synthesis of a variety of biologically active molecules. Its unique structural features, combining a bromine-substituted pyridine ring with a piperidin-4-ol moiety, make it a versatile scaffold for targeting a range of physiological pathways. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the primary synthetic routes, experimental protocols, and relevant quantitative data. Furthermore, it explores the utility of this compound as an intermediate in the development of G-protein coupled receptor (GPCR) modulators, with a focus on its application in the synthesis of GPR119 agonists and histamine H3 receptor antagonists.

Introduction

The pyridine and piperidine ring systems are privileged structures in drug discovery, appearing in a vast number of approved pharmaceuticals. The combination of these two heterocycles in this compound provides a valuable platform for the development of novel therapeutics. The bromine atom at the 5-position of the pyridine ring offers a convenient handle for further functionalization via cross-coupling reactions, while the hydroxyl group on the piperidine ring can be modified to modulate physicochemical properties and target interactions. This guide will delve into the synthetic methodologies for preparing this important intermediate and highlight its application in the synthesis of advanced drug candidates.

Synthetic Routes and Starting Materials

The primary and most direct route to this compound involves the nucleophilic aromatic substitution (SNA_r_) reaction between a di-substituted pyridine and 4-hydroxypiperidine. A closely related and well-documented procedure is the synthesis of the analogous pyrimidine compound, 1-(5-bromopyrimidin-2-yl)piperidin-4-ol, which proceeds with high yield.[1] Alternatively, the Buchwald-Hartwig amination provides a powerful method for the formation of the C-N bond between the pyridine and piperidine rings.

Nucleophilic Aromatic Substitution Approach

This method relies on the reaction of a pyridine ring activated towards nucleophilic attack with 4-hydroxypiperidine. The most common starting materials for this approach are 2,5-dibromopyridine or 2-chloro-5-bromopyridine.

Buchwald-Hartwig Amination Approach

The palladium-catalyzed Buchwald-Hartwig amination is a versatile method for constructing aryl-amine bonds. In this context, 2,5-dibromopyridine can be coupled with 4-hydroxypiperidine in the presence of a palladium catalyst and a suitable phosphine ligand.

Quantitative Data for Synthesis

The following table summarizes the key quantitative data for a representative synthesis of a close analog, 1-(5-bromopyrimidin-2-yl)piperidin-4-ol, which is expected to have similar reaction parameters to the target compound.[1]

ParameterValue
Starting Material 1 5-Bromo-2-chloropyrimidine
Starting Material 2 4-Hydroxypiperidine
Solvent Acetonitrile
Base Diisopropylethylamine
Reaction Temperature Reflux
Reaction Time 15 hours
Yield 99%
Purity High (purified by silica gel chromatography)
Molecular Weight 257.13 g/mol

Detailed Experimental Protocols

Synthesis of 1-(5-Bromopyrimidin-2-yl)piperidin-4-ol (Analogous Procedure)[1]

Materials:

  • 5-Bromo-2-chloropyrimidine (1.01 g, 10 mmol)

  • 4-Hydroxypiperidine (1.93 g, 10 mmol)

  • Diisopropylethylamine (5.22 mL, 30 mmol)

  • Acetonitrile (50 mL)

  • Dichloromethane

  • Water

  • Saturated saline solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottomed flask, add 5-bromo-2-chloropyrimidine, 4-hydroxypiperidine, diisopropylethylamine, and acetonitrile under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux and maintain for 15 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvent.

  • Dissolve the crude product in dichloromethane (150 mL).

  • Wash the organic layer sequentially with water (2 x 20 mL) and saturated saline solution (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude material by flash silica gel column chromatography to yield 1-(5-bromo-2-pyrimidinyl)-4-hydroxypiperidine as a white solid (2.55 g, 99% yield).

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of molecules targeting GPCRs, which are a large family of cell surface receptors involved in a wide range of physiological processes.

Synthesis of GPR119 Agonists

GPR119 is a GPCR primarily expressed in pancreatic β-cells and intestinal L-cells. Agonists of GPR119 have shown potential in the treatment of type 2 diabetes and other metabolic disorders by stimulating glucose-dependent insulin secretion and the release of incretin hormones. The this compound scaffold can be elaborated to produce potent GPR119 agonists.

Synthesis of Histamine H3 Receptor Antagonists

The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of the H3 receptor are being investigated for the treatment of various neurological and psychiatric disorders, including cognitive impairment, sleep disorders, and attention-deficit/hyperactivity disorder (ADHD). The title compound serves as a key precursor for the synthesis of novel H3 receptor antagonists.

Visualizations

Synthetic Pathway

Synthetic_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2_5_Dibromopyridine 2,5-Dibromopyridine Reaction_Node Nucleophilic Aromatic Substitution or Buchwald-Hartwig Amination 2_5_Dibromopyridine->Reaction_Node 4_Hydroxypiperidine 4-Hydroxypiperidine 4_Hydroxypiperidine->Reaction_Node Target_Compound This compound Reaction_Node->Target_Compound Experimental_Workflow Start Combine Reactants and Solvent Reflux Heat to Reflux (15h) Start->Reflux Heat Concentrate Solvent Removal Reflux->Concentrate Cool Workup Dissolve in DCM, Wash with H2O and Brine Concentrate->Workup Dry Dry over Na2SO4 Workup->Dry Purify Silica Gel Chromatography Dry->Purify Product Pure this compound Purify->Product Drug_Discovery_Pathway cluster_gpr119 GPR119 Agonist Development cluster_h3 Histamine H3 Antagonist Development Starting_Material This compound Modification_GPR119 Further Functionalization (e.g., Suzuki Coupling) Starting_Material->Modification_GPR119 Modification_H3 Scaffold Elaboration Starting_Material->Modification_H3 GPR119_Agonist GPR119 Agonist Modification_GPR119->GPR119_Agonist Bio_Assay_GPR119 In vitro & In vivo Assays GPR119_Agonist->Bio_Assay_GPR119 T2D_Treatment Potential Treatment for Type 2 Diabetes Bio_Assay_GPR119->T2D_Treatment H3_Antagonist Histamine H3 Antagonist Modification_H3->H3_Antagonist Bio_Assay_H3 Receptor Binding & Functional Assays H3_Antagonist->Bio_Assay_H3 CNS_Disorders Potential Treatment for CNS Disorders Bio_Assay_H3->CNS_Disorders

References

Synthesis of "1-(5-Bromopyridin-2-yl)piperidin-4-ol" from 2,5-dibromopyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pyridinyl-piperidine scaffolds are prevalent in a wide array of pharmacologically active compounds. The title compound, 1-(5-bromopyridin-2-yl)piperidin-4-ol, serves as a key intermediate, allowing for further functionalization at the bromine-substituted position. The synthesis from 2,5-dibromopyridine proceeds via a nucleophilic aromatic substitution, a fundamental reaction class in heterocyclic chemistry.[2][3] In this reaction, the electron-deficient nature of the pyridine ring facilitates the displacement of a halide at the C2 or C4 position by a nucleophile, in this case, the secondary amine of piperidin-4-ol.[4] The bromine atom at the 5-position is less susceptible to substitution under these conditions, allowing for regioselective synthesis.

Proposed Synthetic Pathway

The proposed synthesis involves the direct reaction of 2,5-dibromopyridine with piperidin-4-ol. This reaction is anticipated to proceed as a nucleophilic aromatic substitution.

Synthetic_Pathway Proposed Synthesis of this compound 2_5_dibromopyridine 2,5-Dibromopyridine reaction_conditions Base (e.g., DIPEA) Solvent (e.g., Acetonitrile) Heat 2_5_dibromopyridine->reaction_conditions piperidin_4_ol Piperidin-4-ol piperidin_4_ol->reaction_conditions product This compound reaction_conditions->product

Figure 1: Proposed reaction scheme for the synthesis of this compound.

Quantitative Data (Based on Analogous Pyrimidine Synthesis)

The following table summarizes the quantitative data from the synthesis of 1-(5-bromopyrimidin-2-yl)-4-piperidinol, which serves as a valuable reference for the proposed synthesis.[1]

ParameterValue
Reactants
5-Bromo-2-chloropyrimidine10 mmol
4-Hydroxypiperidine10 mmol
Diisopropylethylamine (DIPEA)30 mmol
Solvent
Acetonitrile50 mL
Reaction Conditions
TemperatureReflux
Time15 hours
Product
Yield99%
AppearanceWhite solid
Analytical Data (LCMS)
m/z [M+H]+260

Experimental Protocol (Proposed)

This protocol is a proposed methodology and should be adapted and optimized by a qualified chemist.

Materials and Reagents
  • 2,5-Dibromopyridine

  • Piperidin-4-ol

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure
  • Reaction Setup: To a dry round-bottomed flask, add 2,5-dibromopyridine (1 equivalent), piperidin-4-ol (1 equivalent), and anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen).

  • Addition of Base: Add diisopropylethylamine (3 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 15-24 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield this compound.

Characterization

The final product should be characterized by standard analytical techniques, such as 1H NMR, 13C NMR, and mass spectrometry, to confirm its identity and purity.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and purification of the target compound.

Experimental_Workflow Experimental Workflow start Start reaction_setup Reaction Setup (Reactants, Solvent, Inert Atmosphere) start->reaction_setup base_addition Add Base (DIPEA) reaction_setup->base_addition reflux Heat to Reflux (15-24h) base_addition->reflux monitoring Monitor Reaction (TLC/LC-MS) reflux->monitoring workup Aqueous Work-up (Solvent Removal, Extraction, Washing, Drying) monitoring->workup purification Purification (Silica Gel Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End Product characterization->end

Figure 2: Step-by-step workflow for the synthesis and purification process.

Conclusion

This technical guide provides a robust framework for the synthesis of this compound from 2,5-dibromopyridine. While based on a closely related and well-documented procedure, the proposed protocol requires experimental validation and optimization. The provided data and workflows are intended to equip researchers in drug development and medicinal chemistry with the necessary information to successfully synthesize this valuable intermediate.

References

Characterization of 1-(5-Bromopyridin-2-yl)piperidin-4-ol: A Technical Guide to NMR and LCMS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical characterization of the heterocyclic organic compound, 1-(5-Bromopyridin-2-yl)piperidin-4-ol, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LCMS). This document outlines detailed experimental protocols, presents key analytical data, and offers insights into the structural elucidation of this compound, which is of interest in medicinal chemistry and drug discovery.

Compound Profile

Compound Name This compound
CAS Number 149806-52-0[1]
Molecular Formula C₁₀H₁₃BrN₂O
Molecular Weight 257.13 g/mol [1]
Chemical Structure Chemical Structure of this compound

Analytical Techniques and Data

The structural confirmation and purity assessment of this compound are primarily achieved through a combination of NMR and LCMS techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are essential for unambiguous structure determination.

¹H NMR Data

The following table summarizes the expected proton NMR signals for this compound, based on the analysis of structurally similar compounds. The data is presented for a spectrum recorded in a deuterated solvent, typically DMSO-d₆.

Chemical Shift (δ, ppm) Multiplicity Integration (No. of Protons) Assignment
~8.1-8.2d1HPyridine H6
~7.6-7.7dd1HPyridine H4
~6.6-6.7d1HPyridine H3
~4.7-4.8d1HOH
~4.1-4.2m2HPiperidine H2', H6' (axial)
~3.7-3.8m1HPiperidine H4'
~3.2-3.3m2HPiperidine H2', H6' (equatorial)
~1.7-1.8m2HPiperidine H3', H5' (axial)
~1.3-1.4m2HPiperidine H3', H5' (equatorial)

¹³C NMR Data

The anticipated ¹³C NMR chemical shifts are outlined below. These values are predictive and based on established ranges for similar chemical environments.

Chemical Shift (δ, ppm) Assignment
~158-160Pyridine C2
~148-150Pyridine C6
~140-142Pyridine C4
~110-112Pyridine C5
~107-109Pyridine C3
~65-67Piperidine C4'
~45-47Piperidine C2', C6'
~33-35Piperidine C3', C5'
Liquid Chromatography-Mass Spectrometry (LCMS)

LCMS is employed to determine the molecular weight and purity of the compound. The liquid chromatography separates the compound from any impurities, and the mass spectrometer provides a mass-to-charge ratio (m/z).

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Observed m/z 258.0 [M+H]⁺
Expected m/z 258.03 for C₁₀H₁₄BrN₂O⁺
Purity (by UV-Vis) >95%

Experimental Protocols

The following sections detail the methodologies for the NMR and LCMS analyses.

NMR Spectroscopy Protocol

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

  • Spectrometer: 400 MHz NMR Spectrometer

  • ¹H NMR:

    • Pulse Program: Standard single pulse

    • Number of Scans: 16-32

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 1-2 seconds

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single pulse

    • Number of Scans: 1024-4096 (or more, depending on sample concentration)

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2-5 seconds

Data Processing:

The acquired Free Induction Decay (FID) is processed using appropriate NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

LCMS Protocol

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a final concentration of 10-100 µg/mL with the initial mobile phase composition.

Instrumentation and Conditions:

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would be from 5% B to 95% B over 5-10 minutes.

  • Flow Rate: 0.3-0.5 mL/min

  • Injection Volume: 1-5 µL

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an ESI source.

  • ESI Source Parameters (Positive Ion Mode):

    • Capillary Voltage: 3-4 kV

    • Cone Voltage: 20-40 V

    • Source Temperature: 120-150 °C

    • Desolvation Temperature: 350-450 °C

    • Desolvation Gas Flow: 600-800 L/hr

Workflow and Data Interpretation

The following diagrams illustrate the logical flow of the characterization process.

Analytical_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR_Analysis NMR Spectroscopy Purification->NMR_Analysis Sample LCMS_Analysis LCMS Analysis Purification->LCMS_Analysis Sample Structure_Confirmation Structural Confirmation NMR_Analysis->Structure_Confirmation LCMS_Analysis->Structure_Confirmation Purity_Assessment Purity Assessment LCMS_Analysis->Purity_Assessment Final_Report Final_Report Structure_Confirmation->Final_Report Final Characterization Report Purity_Assessment->Final_Report

Caption: Overall workflow for the synthesis and analytical characterization of the target compound.

NMR_Signaling_Pathway cluster_nmr NMR Spectrometer (400 MHz) cluster_processing Data Processing Compound This compound in Deuterated Solvent Magnetic_Field Strong Magnetic Field (B₀) Compound->Magnetic_Field RF_Pulse Radiofrequency Pulse Magnetic_Field->RF_Pulse FID Free Induction Decay (FID) Signal RF_Pulse->FID Nuclear Spin Excitation FT Fourier Transform FID->FT Phase_Correction Phase & Baseline Correction FT->Phase_Correction NMR_Spectrum ¹H and ¹³C NMR Spectra Phase_Correction->NMR_Spectrum Generates

Caption: Logical flow of an NMR experiment from sample to final spectrum.

LCMS_Signaling_Pathway cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample_Injection Sample Injection LC_Column C18 Reversed-Phase Column Sample_Injection->LC_Column ESI_Source Electrospray Ionization (ESI) Source LC_Column->ESI_Source Separated Analytes Mobile_Phase Gradient Elution (Water/Acetonitrile + Formic Acid) Mobile_Phase->LC_Column Mass_Analyzer Mass Analyzer (e.g., Quadrupole) ESI_Source->Mass_Analyzer Ionization Detector Detector Mass_Analyzer->Detector Mass Sorting (m/z) Mass_Spectrum Mass Spectrum ([M+H]⁺) Detector->Mass_Spectrum Signal Acquisition

Caption: Step-by-step process of LCMS analysis from injection to detection.

References

An In-depth Technical Guide on 1-(5-Bromopyridin-2-yl)piperidin-4-ol: Physicochemical Properties and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive overview of the available technical information regarding the solubility and stability of 1-(5-Bromopyridin-2-yl)piperidin-4-ol. However, a thorough literature search did not yield specific quantitative experimental data for this compound. Therefore, this guide outlines the fundamental physicochemical properties derived from its structure and presents standardized methodologies for determining its solubility and stability, in line with industry practices for active pharmaceutical ingredients (APIs). Furthermore, no specific biological signaling pathways involving this compound have been elucidated in the public domain.

Core Compound Information

This compound is a heterocyclic compound featuring a bromopyridine moiety linked to a piperidin-4-ol ring. Its structure suggests its potential as a scaffold in medicinal chemistry, with the bromine atom providing a site for further chemical modification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₃BrN₂OSupplier Data
Molecular Weight 257.13 g/mol Supplier Data
Appearance Solid (form may vary)General Chemical Knowledge
Purity Typically >95% (as supplied by vendors)Supplier Data
CAS Number 149806-52-0Supplier Data

Solubility Profile: Theoretical Considerations and Experimental Design

The solubility of an API is a critical determinant of its bioavailability and formulation development. While specific solubility data for this compound is not publicly available, its structure provides insights into its likely behavior. The presence of the polar hydroxyl group and the nitrogen atoms in the pyridine and piperidine rings suggests potential for hydrogen bonding, which may confer some aqueous solubility. Conversely, the bromopyridine and the carbon backbone contribute to its lipophilicity.

General Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO))

  • Shaking incubator or water bath

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system or a validated UV-Vis spectrophotometric method

  • Volumetric flasks and pipettes

  • Filters (e.g., 0.45 µm PTFE or PVDF)

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

  • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After the incubation period, cease agitation and allow the suspension to settle.

  • Separate the undissolved solid from the solution by centrifugation and/or filtration.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated analytical technique (e.g., HPLC-UV).

  • The experiment should be performed in triplicate to ensure the reliability of the results.

G cluster_prep Sample Preparation cluster_sep Phase Separation cluster_analysis Analysis cluster_result Result A Add excess compound to solvent B Equilibrate (shake at constant temp.) A->B C Centrifuge/Filter B->C D Collect supernatant C->D E Dilute sample D->E F Quantify (e.g., HPLC) E->F G Solubility (mg/mL or mol/L) F->G G cluster_stress Stress Conditions cluster_outcome Outcomes Start This compound Solution/Solid Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Thermal Thermal Start->Thermal Photo Photolysis Start->Photo Analysis Analyze by Stability-Indicating Method (e.g., HPLC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Identify Identify Degradation Products Analysis->Identify Pathway Elucidate Degradation Pathways Analysis->Pathway Method Validate Stability-Indicating Method Analysis->Method

Commercial Availability and Technical Profile of 1-(5-Bromopyridin-2-yl)piperidin-4-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability, chemical properties, and potential research applications of the heterocyclic compound 1-(5-Bromopyridin-2-yl)piperidin-4-ol . This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in utilizing this molecule as a building block or for screening in biological assays.

Commercial Availability

This compound is available for purchase from several chemical suppliers catering to the research and development market. The availability from various vendors indicates its utility as a scaffold or intermediate in chemical synthesis. Below is a summary of a representative supplier.

SupplierCatalog NumberPurityAvailable Quantities
CymitQuimica10-F72529998%100mg, 250mg, 1g, 5g, 10g, 25g

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its use in experimental settings, including reaction setup and analytical characterization.

PropertyValue
CAS Number 149806-52-0
Molecular Formula C₁₀H₁₃BrN₂O
Molecular Weight 257.13 g/mol
Appearance Solid (form may vary by supplier)
Purity ≥98% (typical)
InChI Key LSGWHPYPLCIXCK-UHFFFAOYSA-N

Synthesis and Experimental Protocols

While specific experimental protocols for the direct application of this compound in biological assays are not widely available in peer-reviewed literature, a plausible synthetic route can be inferred from standard organic chemistry principles. Additionally, a detailed synthesis protocol for a structurally analogous compound, 1-(5-Bromopyrimidin-2-yl)-4-piperidinol, has been published and can serve as a valuable reference.

Proposed Synthesis of this compound

A common method for the synthesis of N-aryl piperidines is the nucleophilic aromatic substitution (SNAr) reaction between a halo-pyridine and a piperidine derivative. The proposed reaction workflow is depicted below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Product 2,5-dibromopyridine 2,5-Dibromopyridine target_compound This compound 2,5-dibromopyridine->target_compound SNA_r piperidin-4-ol Piperidin-4-ol piperidin-4-ol->target_compound Nucleophilic Attack Base Base (e.g., K₂CO₃, DIPEA) Base->target_compound Solvent Solvent (e.g., DMF, DMSO) Solvent->target_compound Heat Heat (e.g., 80-120 °C) Heat->target_compound byproduct Salt Byproduct

Caption: Proposed synthesis of this compound via SNAr.

Reference Experimental Protocol: Synthesis of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol

The following protocol for a similar molecule provides a practical starting point for the synthesis of the title compound.

Materials:

  • 4-hydroxypiperidine

  • 5-bromo-2-chloropyrimidine

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Water

  • Saturated saline solution

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • To a round-bottomed flask, add 4-hydroxypiperidine (1.0 eq), 5-bromo-2-chloropyrimidine (1.0 eq), and diisopropylethylamine (3.0 eq) in acetonitrile.

  • Heat the reaction mixture to reflux and stir for 15 hours.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Dissolve the crude product in dichloromethane and wash sequentially with water and saturated saline solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final product.

Potential Research Applications and Biological Relevance

  • Kinase Inhibition: The pyridine and piperidine scaffolds are common features in many kinase inhibitors. The nitrogen atoms can form key hydrogen bonds within the ATP-binding pocket of various kinases.

  • GPCR Ligands: Substituted piperidines are frequently found in ligands for G-protein coupled receptors, including opioid, dopamine, and serotonin receptors.

  • Ion Channel Modulation: The piperidine moiety is present in a number of compounds that modulate the activity of ion channels.

  • Chemical Probe Development: The bromine atom provides a handle for further chemical modification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the synthesis of a library of analogs for structure-activity relationship (SAR) studies.

The logical workflow for investigating a novel compound with these structural features is outlined below.

G cluster_invitro In Vitro Evaluation cluster_medicinal_chem Medicinal Chemistry cluster_invivo In Vivo Studies target_id Target Identification (In Silico Screening, Literature Precedent) primary_assay Primary Biochemical/Cellular Assay (e.g., Kinase Panel, Receptor Binding) target_id->primary_assay secondary_assay Secondary Assays (e.g., IC₅₀ Determination, Functional Assays) primary_assay->secondary_assay selectivity Selectivity Profiling secondary_assay->selectivity sar Structure-Activity Relationship (SAR) (Analog Synthesis via Cross-Coupling) secondary_assay->sar adme ADME Profiling (Solubility, Permeability, Metabolic Stability) sar->adme pk Pharmacokinetics (PK) adme->pk efficacy Efficacy in Disease Model pk->efficacy

Caption: A general workflow for the characterization of a novel bioactive compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier. Based on structurally related compounds, the following general safety precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials.

This technical guide serves as a starting point for researchers interested in this compound. While the lack of specific biological data necessitates a predictive approach to its applications, the compound's chemical features make it a promising candidate for further investigation in various drug discovery programs.

Methodological & Application

Application Notes and Protocols: 1-(5-Bromopyridin-2-yl)piperidin-4-ol in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 1-(5-Bromopyridin-2-yl)piperidin-4-ol in Suzuki-Miyaura cross-coupling reactions. This versatile building block is frequently employed in the synthesis of complex molecules in medicinal chemistry and materials science. The Suzuki coupling reaction is a powerful method for the formation of carbon-carbon bonds, and the protocols outlined below are based on established procedures for similar bromopyridine derivatives.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl compounds. This palladium-catalyzed reaction between an organohalide and an organoboron compound offers high functional group tolerance and generally proceeds with high yields. This compound is a valuable substrate in these reactions, as the pyridine and piperidinol moieties are common pharmacophores in drug discovery. The bromine atom at the 5-position of the pyridine ring provides a reactive site for the Suzuki coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents.

General Reaction Scheme

The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below:

G reactant1 This compound product 1-(5-Arylpyridin-2-yl)piperidin-4-ol reactant1->product reactant2 Ar-B(OH)2 reactant2->product catalyst Pd Catalyst, Base solvent Solvent, Heat

Figure 1. General Suzuki Coupling Reaction.

Typical Reaction Conditions

Successful Suzuki coupling reactions are dependent on the careful selection of catalyst, base, and solvent. The following table summarizes common conditions reported for the Suzuki coupling of bromopyridines, which can be adapted for this compound.

ComponentExamplesTypical Concentration/LoadingNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)1-10 mol%Pd(PPh₃)₄ is often used for a wide range of substrates. Pre-catalysts like PdCl₂(dppf) can also be effective.[1][2]
Ligand PPh₃, SPhos, XPhos1-2 equivalents relative to PdOften used with Pd(OAc)₂ to form the active catalyst in situ.
Base K₃PO₄, Na₂CO₃, Cs₂CO₃, K₂CO₃2-3 equivalentsThe choice of base can significantly impact the reaction yield and rate. K₃PO₄ is a common and effective choice.[3][4]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF4:1 to 10:1 organic:aqueous ratioA mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[4][5]
Temperature 80-110 °C-The reaction is typically heated to ensure a reasonable reaction rate.
Atmosphere Inert (Argon or Nitrogen)-Degassing the reaction mixture is crucial to prevent the oxidation of the palladium catalyst.

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol provides a general method for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants and Base B Establish Inert Atmosphere A->B C Add Degassed Solvents B->C D Add Palladium Catalyst C->D E Heat and Stir Reaction Mixture D->E F Monitor Reaction Progress (TLC/LC-MS) E->F G Cool and Quench Reaction F->G H Aqueous Workup and Extraction G->H I Dry and Concentrate Organic Phase H->I J Purify by Column Chromatography I->J

Figure 2. Experimental Workflow for Suzuki Coupling.

G A Pd(0)Ln B Oxidative Addition Ar-Pd(II)-X(Ln) A->B + Ar-X C Transmetalation Ar-Pd(II)-Ar'(Ln) B->C + Ar'-B(OR)2 + Base D Reductive Elimination C->D D->A E Ar-Ar' D->E Product F Ar-X F->B G Ar'-B(OR)2 G->C H Base H->C

Figure 3. General Mechanism of Suzuki-Miyaura Coupling.

Representative Examples and Expected Yields

The following table provides hypothetical examples of Suzuki coupling reactions using this compound with various arylboronic acids. The yields are estimated based on literature precedents for similar substrates and are for illustrative purposes.[3][4]

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid1-(5-Phenylpyridin-2-yl)piperidin-4-ol85-95
24-Methoxyphenylboronic acid1-(5-(4-Methoxyphenyl)pyridin-2-yl)piperidin-4-ol80-90
33-Fluorophenylboronic acid1-(5-(3-Fluorophenyl)pyridin-2-yl)piperidin-4-ol75-85
4Thiophene-2-boronic acid1-(5-(Thiophen-2-yl)pyridin-2-yl)piperidin-4-ol70-80

Troubleshooting and Optimization

  • Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents. The temperature and reaction time can also be optimized. In some cases, microwave-assisted synthesis can improve yields and reduce reaction times.[2]

  • Decomposition: If starting material or product decomposition is observed, a lower reaction temperature or a milder base may be necessary.

  • Homocoupling: The formation of biaryl byproducts from the homocoupling of the boronic acid can sometimes be an issue. Using a slight excess of the bromopyridine or adjusting the reaction conditions can minimize this side reaction.

By following these guidelines and protocols, researchers can effectively utilize this compound as a key building block in the synthesis of a diverse range of novel compounds for various applications in drug discovery and materials science.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 1-(5-Bromopyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has found widespread application in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][2] The reaction's significance lies in its ability to overcome the limitations of traditional methods for C-N bond formation, which often require harsh reaction conditions and exhibit limited substrate scope.[1] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 1-(5-Bromopyridin-2-yl)piperidin-4-ol, a key intermediate in the synthesis of various pharmaceutically relevant compounds.

Reaction Principle

The Buchwald-Hartwig amination involves the reaction of an aryl or heteroaryl halide (or triflate) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[3] The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being the most effective.[1]

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of 2-bromopyridine derivatives with various amines. While specific data for this compound is not extensively available in the public domain, the data presented for analogous substrates provides a strong predictive framework for reaction optimization.

Table 1: Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives with Primary Amines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1CyclopropylaminePd(OAc)₂ (5)dppp (10)NaOtBu (2.0)Toluene801455
2IsopropylaminePd(OAc)₂ (5)dppp (10)NaOtBu (2.0)Toluene801493
3MethylaminePd(OAc)₂ (5)dppp (10)NaOtBu (2.2)TolueneReflux177
4AnilinePd₂(dba)₃ (1.5)Xantphos (3.0)Cs₂CO₃ (1.4)Dioxane1001885-95

Data extrapolated from reactions on similar 2-bromopyridine substrates.

Table 2: Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives with Secondary Amines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (5)dppp (10)NaOtBu (2.0)Toluene801498
2PiperidinePd(OAc)₂ (5)dppp (10)NaOtBu (2.0)Toluene801494
3N-MethylbenzylaminePd(OAc)₂ (5)dppp (10)NaOtBu (2.2)TolueneReflux191
4DibenzylaminePd₂(dba)₃ (1.5)BINAP (1.5)NaOtBu (1.5)Toluene1001880-90

Data extrapolated from reactions on similar 2-bromopyridine substrates.

Experimental Protocols

The following are detailed protocols for the Buchwald-Hartwig amination of this compound. These protocols are based on established procedures for similar 2-bromopyridine substrates and should be optimized for the specific amine being used.

Protocol 1: General Procedure for Amination with Volatile Amines

This protocol is adapted for use with low-boiling-point amines and is performed in a sealed tube to prevent the escape of the volatile reactant.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Ace-Thred™ sealed tube or similar pressure vessel

Procedure:

  • To an Ace-Thred™ sealed tube, add this compound (1.0 equiv.), palladium(II) acetate (0.05 equiv.), and 1,3-bis(diphenylphosphino)propane (0.10 equiv.).

  • Add sodium tert-butoxide (2.0-2.2 equiv.).

  • Evacuate and backfill the tube with an inert gas (repeat 3 times).

  • Add anhydrous toluene, followed by the amine (1.2-5.0 equiv.).

  • Seal the tube tightly and place it in a preheated oil bath or an electronically controlled pipe heater behind a safety shield.

  • Heat the reaction mixture at 80 °C overnight (approximately 14 hours) with stirring or mechanical shaking.

  • After cooling to room temperature, carefully open the sealed tube.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated product.

Protocol 2: Alternative Procedure with a Soluble Organic Base

This protocol utilizes a soluble organic base, which can be advantageous for reactions sensitive to strong, heterogeneous inorganic bases and for simplifying work-up procedures.

Materials:

  • This compound

  • Amine (primary or secondary)

  • (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) [2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate (Xantphos Pd G3)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous solvent (e.g., Toluene or a mixture of Acetonitrile/Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and the amine (1.0-1.2 equiv.).

  • Add the Xantphos Pd G3 precatalyst (0.05 equiv.).

  • Add the anhydrous solvent.

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv.) to the reaction mixture.

  • Heat the reaction mixture to 100-140 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an appropriate organic solvent and wash with water to remove DBU hydrohalide.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the pure product.

Visualizations

Diagram 1: General Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge reactor with This compound, Pd catalyst, and ligand B Add base (e.g., NaOtBu) A->B C Inert atmosphere (Argon/Nitrogen) B->C D Add anhydrous solvent and amine C->D E Heat reaction mixture (e.g., 80-140 °C) D->E F Monitor reaction progress (TLC/LC-MS) E->F G Cool to room temperature F->G H Aqueous work-up (Extraction) G->H I Dry organic layer H->I J Concentrate in vacuo I->J K Purification (Column Chromatography) J->K L Isolated Product K->L

A generalized workflow for the Buchwald-Hartwig amination.

Diagram 2: Catalytic Cycle of the Buchwald-Hartwig Amination

Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L₂) Pd0->PdII_Aryl PdII_Amine Ar-Pd(II)-NHR'R''⁺X⁻ PdII_Aryl->PdII_Amine Ligand Exchange PdII_Amido Ar-Pd(II)-NR'R''(L₂) PdII_Amine->PdII_Amido Deprotonation BaseH Base-H⁺X⁻ PdII_Amine->BaseH PdII_Amido->Pd0 Product Ar-NR'R'' PdII_Amido->Product Reductive Elimination Reactants Ar-X + HNR'R'' Reactants->Pd0 Oxidative Addition Base Base Base->PdII_Amine

The catalytic cycle of the Buchwald-Hartwig amination.

References

Application Note: Synthesis of a Novel JAK-STAT Pathway Inhibitor Using 1-(5-Bromopyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Protein kinases are a critical class of enzymes involved in cellular signal transduction, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central to the signaling of numerous cytokines and growth factors.[1][] Upon ligand binding to their associated receptors, JAKs become activated, leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[1][][3] Activated STATs then translocate to the nucleus to regulate the expression of genes involved in cell proliferation, differentiation, and immune responses.[1][][3][4]

The building block, 1-(5-Bromopyridin-2-yl)piperidin-4-ol , represents a versatile starting material for the synthesis of novel kinase inhibitors. Its 5-bromopyridinyl moiety is amenable to various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, allowing for the introduction of diverse chemical functionalities to explore the chemical space around the kinase ATP-binding site. The piperidin-4-ol group can serve as a key pharmacophoric element, potentially forming hydrogen bonds within the kinase hinge region or providing a vector for further chemical modification to enhance potency and selectivity. This application note describes a hypothetical protocol for the synthesis of a novel JAK inhibitor, herein named JAKinib-H1 , starting from this compound, and outlines a method for its biological evaluation.

Synthesis of JAKinib-H1

The synthesis of the hypothetical kinase inhibitor, JAKinib-H1, from this compound is proposed to proceed via a Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful and widely used method for the formation of carbon-carbon bonds in medicinal chemistry.

G cluster_0 Synthetic Pathway for JAKinib-H1 Start This compound Reaction Reaction Mixture Start->Reaction Suzuki Coupling Reagent Arylboronic Ester Pd Catalyst, Base Reagent->Reaction Product JAKinib-H1 Reaction->Product

Caption: Synthetic route to the hypothetical JAKinib-H1.

Experimental Protocol: Synthesis of JAKinib-H1

Materials:

  • This compound

  • Arylboronic acid or ester partner (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic ester (1.2 eq), and sodium carbonate (2.5 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • To the resulting suspension, add Pd(dppf)Cl2 (0.05 eq).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, JAKinib-H1.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation of JAKinib-H1

The inhibitory activity of the synthesized compound, JAKinib-H1, can be assessed using an in vitro kinase inhibition assay. The following is a general protocol for determining the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay

G cluster_1 Kinase Inhibition Assay Workflow Start Prepare Kinase and Substrate Solution Incubation Incubate Kinase, Substrate, and Inhibitor Start->Incubation Compound_Prep Prepare Serial Dilutions of JAKinib-H1 Compound_Prep->Incubation ATP_Addition Initiate Reaction with ATP Incubation->ATP_Addition Detection Quantify Kinase Activity (e.g., Luminescence) ATP_Addition->Detection Analysis Calculate IC50 Values Detection->Analysis

Caption: Workflow for the in vitro kinase inhibition assay.

Materials:

  • Recombinant human kinases (e.g., JAK1, JAK2, JAK3, TYK2, and a panel of off-target kinases)

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • JAKinib-H1 (dissolved in DMSO)

  • 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of JAKinib-H1 in assay buffer.

  • In a 384-well plate, add the kinase and substrate solution to each well.

  • Add the diluted JAKinib-H1 or DMSO (vehicle control) to the appropriate wells.

  • Incubate the plate at room temperature for 30 minutes.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the reaction at room temperature for 1 hour.

  • Stop the reaction and detect the remaining ATP using a kinase detection reagent according to the manufacturer's instructions. This typically involves measuring luminescence.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Quantitative Data (Illustrative)

The following table presents hypothetical IC50 values for JAKinib-H1 against a panel of kinases to illustrate potential potency and selectivity. This data is for illustrative purposes only.

Kinase TargetIC50 (nM) - JAKinib-H1
JAK1 15
JAK2 25
JAK3 5
TYK2 30
SYK>1000
BTK>1000
SRC>5000
LCK>5000
EGFR>10000
VEGFR2>10000

JAK-STAT Signaling Pathway

Dysregulation of the JAK-STAT pathway is implicated in various diseases. Inhibitors like the hypothetical JAKinib-H1 aim to modulate this pathway at the level of the JAKs, thereby preventing the downstream signaling cascade.

G cluster_2 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates JAKinib JAKinib-H1 JAKinib->JAK Inhibits pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates

Caption: Simplified diagram of the JAK-STAT signaling pathway.

Conclusion

This compound is a valuable building block for the synthesis of novel kinase inhibitors. The protocols outlined in this application note provide a framework for the synthesis and evaluation of a hypothetical JAK inhibitor, JAKinib-H1. The amenability of the starting material to common and robust cross-coupling reactions, combined with the favorable pharmacophoric features of the piperidin-4-ol moiety, makes it an attractive scaffold for medicinal chemistry campaigns targeting the JAK family and other kinases. The illustrative data highlights the potential for developing potent and selective inhibitors from this starting material for further investigation in drug discovery programs.

References

Application Notes and Protocols: 1-(5-Bromopyridin-2-yl)piperidin-4-ol as a Versatile Building Block for GPCR Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptors (GPCRs) represent the largest and most diverse family of cell surface receptors in the human genome, playing crucial roles in a myriad of physiological processes. Their involvement in a wide range of diseases has made them one of the most successful target classes for drug discovery. The development of novel and selective GPCR modulators is a continuous effort in medicinal chemistry. A key strategy in this endeavor is the use of versatile chemical building blocks that can be readily modified to explore the chemical space around a particular pharmacophore.

This document provides detailed application notes and protocols for the use of 1-(5-Bromopyridin-2-yl)piperidin-4-ol as a key building block in the synthesis of GPCR modulators. The presence of a bromine atom on the pyridine ring offers a convenient handle for further chemical modifications, such as cross-coupling reactions, while the piperidin-4-ol moiety provides a scaffold for introducing diversity and influencing physicochemical properties.

Chemical Properties and Synthesis

This compound is a stable, solid compound with the following key properties:

PropertyValue
Molecular Formula C₁₀H₁₃BrN₂O
Molecular Weight 257.13 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, and dichloromethane
Synthesis of this compound

The synthesis of the title compound is typically achieved through a nucleophilic aromatic substitution reaction between 2,5-dibromopyridine and piperidin-4-ol.

reagent1 2,5-Dibromopyridine reaction Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat reagent1->reaction reagent2 Piperidin-4-ol reagent2->reaction product This compound reaction->product Nucleophilic Aromatic Substitution

Figure 1: Synthetic scheme for this compound.

Application as a Building Block for GPCR Modulators

The this compound scaffold is a valuable starting point for the synthesis of a variety of GPCR modulators. The bromine atom can be functionalized through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aryl or heteroaryl groups. The secondary amine of the piperidine can be a point of diversification, and the hydroxyl group can be modified to modulate polarity and introduce additional interaction points with the target receptor.

Example Application: Synthesis of GPR55 Antagonists

GPR55 is an orphan GPCR that has emerged as a potential therapeutic target for various conditions, including inflammatory pain and cancer. The this compound scaffold can be utilized in the modular synthesis of GPR55 antagonists.

start This compound step1 Suzuki Coupling (with Arylboronic acid) start->step1 intermediate Aryl-substituted Piperidin-4-ol step1->intermediate step2 Further Functionalization intermediate->step2 final_product GPR55 Antagonist step2->final_product

Figure 2: General workflow for synthesizing GPR55 antagonists.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 2,5-Dibromopyridine

  • Piperidin-4-ol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of piperidin-4-ol (1.0 eq) in DMF, add K₂CO₃ (2.0 eq) and 2,5-dibromopyridine (1.1 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Expected Yield: 70-85%

Protocol 2: General Procedure for Suzuki Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Add the solvent mixture (e.g., 1,4-dioxane/water 4:1).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired coupled product.

Biological Evaluation of GPCR Modulators

The biological activity of the synthesized compounds can be evaluated using a variety of in vitro assays.

GPCR Signaling Pathways

GPCRs can signal through various pathways, most commonly involving G-proteins that modulate the production of second messengers like cyclic AMP (cAMP) or inositol trisphosphate (IP₃). Another important pathway involves the recruitment of β-arrestin.

cluster_membrane Cell Membrane GPCR GPCR G_protein G-protein (α, β, γ) GPCR->G_protein Activation beta_arrestin β-Arrestin GPCR->beta_arrestin Recruitment effector Effector (e.g., Adenylyl Cyclase) G_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Ligand Ligand (Agonist/Antagonist) Ligand->GPCR cellular_response Cellular Response second_messenger->cellular_response internalization Receptor Internalization & Downstream Signaling beta_arrestin->internalization

Figure 3: Simplified GPCR signaling pathways.
Protocol 3: β-Arrestin Recruitment Assay for GPR55 Antagonists

This assay is used to determine the ability of a compound to block the agonist-induced recruitment of β-arrestin to the GPCR.

Materials:

  • U2OS cells stably co-expressing GPR55 and a β-arrestin-GFP fusion protein

  • GPR55 agonist (e.g., L-α-lysophosphatidylinositol, LPI)

  • Test compounds (synthesized GPR55 antagonists)

  • Assay buffer

  • High-content imaging system

Procedure:

  • Seed the U2OS cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of the test compounds.

  • Pre-incubate the cells with the test compounds or vehicle for 30 minutes.

  • Add the GPR55 agonist (at a concentration that elicits ~80% of the maximal response, e.g., EC₈₀) to the wells.

  • Incubate for 30-60 minutes at 37 °C.

  • Image the cells using a high-content imaging system to visualize the translocation of β-arrestin-GFP from the cytoplasm to the cell membrane.

  • Quantify the β-arrestin recruitment and calculate the IC₅₀ values for the antagonist compounds.

Quantitative Data

The following table presents representative biological data for GPCR modulators synthesized from scaffolds similar to this compound. This data is intended to provide an indication of the potential activities that can be achieved.

Compound IDTarget GPCRAssay TypeActivity (IC₅₀/Kᵢ)
Analog 1 GPR55β-Arrestin Recruitment1.2 µM
Analog 2 Dopamine D₂ ReceptorRadioligand Binding50 nM
Analog 3 Serotonin 5-HT₂A ReceptorCalcium Mobilization250 nM

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel GPCR modulators. Its straightforward synthesis and the presence of multiple functionalization points allow for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The protocols and application notes provided herein offer a solid foundation for researchers to utilize this scaffold in their drug discovery programs targeting a wide range of GPCRs.

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-(5-Bromopyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the palladium-catalyzed cross-coupling reactions of the versatile building block, 1-(5-bromopyridin-2-yl)piperidin-4-ol. This compound serves as a key intermediate in the synthesis of a diverse range of substituted pyridine derivatives with potential applications in medicinal chemistry and materials science. The substitution on the pyridine ring allows for the introduction of various functionalities through well-established cross-coupling methodologies, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The piperidin-4-ol moiety offers a handle for further structural modifications.

Synthesis of this compound

A reliable method for the synthesis of the title compound involves the nucleophilic aromatic substitution of a dihalopyridine with piperidin-4-ol. A representative procedure is detailed below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,5-Dibromopyridine

  • Piperidin-4-ol

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 2,5-dibromopyridine (1.0 eq), piperidin-4-ol (1.2 eq), and diisopropylethylamine (2.5 eq).

  • Add acetonitrile to the flask to achieve a suitable concentration (e.g., 0.2 M).

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dissolve the crude residue in dichloromethane and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the pyridine ring of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted Pyridines

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds between the bromopyridine and various aryl or heteroaryl boronic acids or esters.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid, the palladium catalyst, and the base.

  • Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids under typical conditions.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃1,4-Dioxane901680-90
33-Thienylboronic acidPd(PPh₃)₄ (3)K₃PO₄DMF/H₂O1101075-85
44-Acetylphenylboronic acidPdCl₂(dppf) (2)K₂CO₃1,4-Dioxane/H₂O1001870-80

Yields are representative for analogous systems and may vary for this specific substrate.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup A This compound E Degas with Inert Gas A->E B Arylboronic Acid B->E C Pd Catalyst & Base C->E D Solvent D->E F Heat & Stir E->F G Reaction Monitoring (TLC/LC-MS) F->G H Work-up & Extraction G->H I Purification H->I J Final Product I->J

Caption: Suzuki-Miyaura Coupling Workflow.

Buchwald-Hartwig Amination: Synthesis of Amino-Substituted Pyridines

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, coupling this compound with a wide range of primary and secondary amines.

Materials:

  • This compound

  • Amine (1.2 - 2.0 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Ligand (e.g., BINAP, XPhos, RuPhos) (2-6 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-3.0 eq)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the palladium pre-catalyst, ligand, and base.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

The following table presents typical yields for the Buchwald-Hartwig amination of this compound with various amines.

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃/BINAP (2/4)NaOt-BuToluene1001680-90
2AnilinePd(OAc)₂/XPhos (1.5/3)K₃PO₄1,4-Dioxane1102075-85
3BenzylaminePd₂(dba)₃/RuPhos (2/4)Cs₂CO₃Toluene901880-90
4PiperidinePd(OAc)₂/BINAP (2/4)NaOt-Bu1,4-Dioxane1001685-95

Yields are representative for analogous systems and may vary for this specific substrate.

Buchwald_Hartwig_Workflow cluster_prep Inert Atmosphere Setup A Pd Pre-catalyst & Ligand F Heat & Stir A->F B Base B->F C This compound C->F D Amine D->F E Anhydrous Solvent E->F G Reaction Monitoring F->G H Quench & Work-up G->H I Purification H->I J Final Product I->J

Caption: Buchwald-Hartwig Amination Workflow.

Sonogashira Coupling: Synthesis of Alkynyl-Substituted Pyridines

The Sonogashira coupling enables the formation of a carbon-carbon bond between the bromopyridine and a terminal alkyne, providing access to valuable alkynyl-substituted heterocycles.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) salt (e.g., CuI) (1-10 mol%)

  • Base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH))

  • Solvent (e.g., THF, DMF, acetonitrile)

Procedure:

  • In a reaction vessel, dissolve this compound, the palladium catalyst, and the copper(I) salt in the chosen solvent.

  • Add the base and the terminal alkyne.

  • Degas the mixture and stir under an inert atmosphere at room temperature or with gentle heating (40-80°C) until the reaction is complete.

  • Remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

The following table provides representative yields for the Sonogashira coupling of this compound with various terminal alkynes.

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60885-95
2EthynyltrimethylsilanePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDMFRT1280-90
31-HexynePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NAcetonitrile501075-85
4Propargyl alcoholPd(PPh₃)₄ (3)CuI (5)Et₃NTHFRT1670-80

Yields are representative for analogous systems and may vary for this specific substrate.

Sonogashira_Catalytic_Cycle cluster_Cu Copper Co-catalyst Cycle Pd0 Pd(0)L₂ PdII_Br Ar-Pd(II)L₂-Br Pd0->PdII_Br Oxidative Addition (Ar-Br) Product Ar-C≡C-R PdII_alkyne Ar-Pd(II)L₂(C≡CR) PdII_Br->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Reductive Elimination Cu_alkyne Cu-C≡CR Cu_alkyne->PdII_Br Alkyne R-C≡C-H Alkyne->Cu_alkyne Base Base Base Base->Alkyne CuI CuI

Caption: Sonogashira Catalytic Cycle.

Biological Context and Applications

Piperidine and pyridine moieties are prevalent scaffolds in a vast number of biologically active compounds and approved pharmaceuticals.[1][2] The ability to functionalize the this compound core through these reliable cross-coupling reactions opens avenues for the synthesis of novel compounds with potential therapeutic applications. Derivatives of aryl-substituted piperidines have been investigated for a range of biological activities, including as anticancer, anti-tuberculosis, and central nervous system active agents.[2][3] The protocols outlined herein provide a robust platform for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

References

Application Notes and Protocols: Derivatization of the Hydroxyl Group of 1-(5-Bromopyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The heterocyclic compound 1-(5-Bromopyridin-2-yl)piperidin-4-ol serves as a significant building block in the field of medicinal chemistry. The presence of both a pyridine and a piperidine ring makes it a privileged scaffold, frequently encountered in the structure of pharmacologically active molecules.[1][2] The secondary hydroxyl group at the 4-position of the piperidine ring is a prime site for chemical modification. Derivatization at this position allows for the fine-tuning of critical drug-like properties, including lipophilicity, metabolic stability, and target engagement. By introducing a variety of functional groups, researchers can explore new chemical space and optimize lead compounds for enhanced therapeutic efficacy.

This document provides detailed application notes and standardized protocols for three fundamental derivatization reactions of the hydroxyl group of this compound: esterification, etherification, and carbamate formation. These transformations can yield novel derivatives with potential applications across various therapeutic areas, including the development of analgesics and enzyme inhibitors.[3]

Derivatization Strategies and Applications

The modification of the hydroxyl group on the piperidin-4-ol core can be achieved through several reliable synthetic methodologies. The selection of a particular strategy depends on the desired final compound and its intended biological application.

Esterification

The conversion of the hydroxyl group to an ester is a common strategy to introduce a wide range of functionalities. This is typically achieved by reacting the alcohol with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride, in the presence of a suitable base. Acyl chlorides, in conjunction with a tertiary amine like triethylamine or a highly nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP), provide a straightforward and efficient route to the corresponding esters.

Etherification

The Williamson ether synthesis is a classic and highly effective method for the formation of an ether linkage.[4][5][6][7] This SN2 reaction involves the deprotonation of the alcohol with a strong base to generate a nucleophilic alkoxide, which subsequently displaces a halide from an alkyl halide. Sodium hydride in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is commonly employed for the deprotonation step.

Carbamate Formation

The formation of a carbamate linkage introduces a functional group capable of participating in hydrogen bonding, which can be crucial for target binding. A highly efficient method for carbamate synthesis is the reaction of the alcohol with an isocyanate. This reaction generally proceeds under mild conditions and often does not require a catalyst. An alternative approach involves the reaction with a carbamoyl chloride in the presence of a base. Carbamate derivatives are of significant interest in drug design for their unique electronic and steric properties.[8]

Experimental Protocols

The following protocols are presented as general methodologies and may necessitate optimization based on the specific substrate and desired scale of the reaction.

Protocol 1: Esterification via Acyl Chloride

This protocol provides a general procedure for the synthesis of an ester derivative, exemplified by the preparation of 1-(5-Bromopyridin-2-yl)piperidin-4-yl acetate.

Reaction Scheme:

(A diagram showing the chemical reaction)

Materials:

  • This compound

  • Acyl Chloride (e.g., Acetyl chloride)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Add triethylamine (1.5 equivalents).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and continue stirring for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the dropwise addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Quantitative Data for Analogous Esterifications:

Acylating AgentBaseSolventTime (h)TemperatureYield (%)Reference
Propionyl chlorideEt₃NDCM3Room Temp.70-80[9]
Acetic anhydrideDMAP (cat.)DCM2Room Temp.>95[10]
Protocol 2: Williamson Ether Synthesis

This protocol details a general method for the preparation of an ether derivative, using the synthesis of 4-alkoxy-1-(5-bromopyridin-2-yl)piperidine as an example.

Reaction Scheme:

(A diagram showing the chemical reaction)

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., Methyl iodide, Benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend sodium hydride (1.5 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C and slowly add a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Quantitative Data for Analogous Williamson Ether Syntheses:

Alkylating AgentBaseSolventTime (h)TemperatureYield (%)Reference
Benzyl bromideNaHTHF/DMF16Room Temp.50-95[4]
Ethyl iodideNaHTHF12Room Temp.50-95[4]
Protocol 3: Carbamate Formation via Isocyanate

This protocol outlines the synthesis of a carbamate derivative through the reaction with an isocyanate.

Reaction Scheme:

(A diagram showing the chemical reaction)

Materials:

  • This compound

  • Isocyanate (e.g., Phenyl isocyanate, Methyl isocyanate)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hexanes (for precipitation)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Add the isocyanate (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • If the product is a solid, triturate the residue with hexanes to induce precipitation.

  • Collect the solid by vacuum filtration, wash with cold hexanes, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization or flash column chromatography.

Representative Quantitative Data for Analogous Carbamate Formations:

IsocyanateCatalyst/BaseSolventTime (h)TemperatureYield (%)Reference
Methyl isocyanateNoneDCM4Room Temp.>90General Method
Phenyl isocyanateNoneTHF2Room Temp.>95General Method

Visualizations

General Derivatization Workflow

derivatization_workflow cluster_ester Esterification cluster_ether Etherification cluster_carbamate Carbamate Formation start This compound ester_reagents Acyl Chloride, Base in DCM start->ester_reagents Reacts with ether_reagents Alkyl Halide, NaH in THF/DMF start->ether_reagents Reacts with carbamate_reagents Isocyanate in DCM/THF start->carbamate_reagents Reacts with ester_product Ester Derivative ester_reagents->ester_product Yields ether_product Ether Derivative ether_reagents->ether_product Yields carbamate_product Carbamate Derivative carbamate_reagents->carbamate_product Yields

Caption: Workflow for the derivatization of this compound.

Logical Relationship in Lead Optimization

lead_optimization Start Initial Hit Compound (e.g., Piperidin-4-ol) Derivatization Derivatization of -OH Group (Ester, Ether, Carbamate) Start->Derivatization Library Library of Derivatives Derivatization->Library Screening Biological Screening (In vitro assays) Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR SAR->Derivatization Iterative Design Lead Optimized Lead Compound SAR->Lead

Caption: Logical flow of lead optimization via derivatization.

References

Application Notes and Protocols: The Role of 1-(5-Bromopyridin-2-yl)piperidin-4-ol in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Bromopyridin-2-yl)piperidin-4-ol is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a bromopyridine ring linked to a piperidinol core, provides a versatile scaffold for the synthesis of a diverse range of bioactive molecules. The presence of the bromine atom offers a convenient handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a broad chemical space. The piperidinol moiety can engage in various interactions with biological targets, including hydrogen bonding and hydrophobic interactions, while the pyridine ring can participate in π-stacking and coordination with metal ions in metalloenzymes.

Despite its potential, a comprehensive review of the current scientific literature and patent databases reveals that specific, well-characterized bioactive molecules directly synthesized from this compound with detailed public data on their biological activity, experimental protocols, and associated signaling pathways are limited. Much of the available information pertains to its synthesis or the biological activities of structurally related analogues.

This document aims to provide an overview of the potential applications of this building block based on the activities of similar compounds and to outline general synthetic protocols that can be employed for the generation of novel derivatives.

Potential Therapeutic Applications

Based on the pharmacological activities of structurally related pyridine and piperidine-containing molecules, derivatives of this compound could be explored for, but are not limited to, the following therapeutic areas:

  • Oncology: The pyridine and piperidine scaffolds are present in numerous kinase inhibitors. By modifying the this compound core, it is plausible to design inhibitors of various kinases implicated in cancer progression, such as PI3K, mTOR, and others.

  • Neuroscience: The piperidine moiety is a common feature in ligands for G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors. Derivatives could be synthesized and evaluated for their potential as antipsychotics, antidepressants, or agents for other central nervous system disorders.

  • Infectious Diseases: Heterocyclic compounds containing pyridine and piperidine rings have shown promise as antibacterial and antiviral agents.

General Experimental Protocols

The following are generalized experimental protocols for the synthesis and evaluation of bioactive molecules derived from this compound. These are intended as a starting point and would require optimization for specific target molecules.

Synthesis of this compound Derivatives via Suzuki Coupling

This protocol describes a general method for the functionalization of the bromopyridine moiety via a Suzuki-Miyaura cross-coupling reaction.

Diagram of the Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start This compound reaction_mixture Combine Reactants start->reaction_mixture boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->reaction_mixture catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->reaction_mixture base Base (e.g., K2CO3) base->reaction_mixture solvent Solvent (e.g., Dioxane/Water) solvent->reaction_mixture heating Heat under Inert Atmosphere (e.g., 80-100 °C) reaction_mixture->heating extraction Aqueous Work-up & Extraction heating->extraction purification Column Chromatography extraction->purification product Purified Product purification->product

Caption: General workflow for Suzuki coupling of this compound.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents)

  • Base (e.g., Potassium carbonate, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask, add this compound, the aryl/heteroaryl boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a specific protein kinase.

Diagram of the Experimental Workflow:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis compound Test Compound (Varying Concentrations) incubation Incubate at 37 °C compound->incubation kinase Kinase Enzyme kinase->incubation substrate Substrate (e.g., Peptide) substrate->incubation atp ATP atp->incubation detection_reagent Add Detection Reagent (e.g., ADP-Glo™) incubation->detection_reagent readout Measure Luminescence/Fluorescence detection_reagent->readout ic50 Calculate IC50 readout->ic50

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

  • Synthesized test compounds

  • Recombinant protein kinase

  • Kinase substrate (e.g., a specific peptide)

  • Adenosine triphosphate (ATP)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the kinase enzyme, the substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration and determine the IC50 value using a suitable software.

Data Presentation

Table 1: In Vitro Biological Activity of this compound Derivatives

Compound IDR-Group (at C5 of Pyridine)Target KinaseIC50 (nM)
Example-1 PhenylKinase AData
Example-2 4-FluorophenylKinase AData
Example-3 Thiophen-2-ylKinase AData
Example-4 PhenylKinase BData
Example-5 4-FluorophenylKinase BData
Example-6 Thiophen-2-ylKinase BData

Signaling Pathway Visualization

Should a synthesized derivative of this compound be identified as a potent inhibitor of a specific kinase, for instance, a component of the PI3K/Akt/mTOR pathway, the following diagram illustrates the potential point of intervention.

Diagram of a Hypothetical Kinase Inhibition:

G cluster_pathway Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 1-(5-R-pyridin-2-yl)piperidin-4-ol Derivative Inhibitor->PI3K

Caption: Potential inhibition of the PI3K pathway by a derivative.

Conclusion

This compound represents a promising starting material for the development of novel bioactive molecules. While specific examples with detailed biological data are currently scarce in publicly accessible literature, the general protocols and conceptual frameworks provided here offer a foundation for researchers to explore the potential of this versatile chemical scaffold in drug discovery. Further research and publication of data are necessary to fully elucidate the value of this building block in the synthesis of new therapeutic agents.

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 1-(5-Bromopyridin-2-yl)piperidin-4-ol with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceutical agents. This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 1-(5-Bromopyridin-2-yl)piperidin-4-ol with various arylboronic acids. The resulting 1-(5-arylpyridin-2-yl)piperidin-4-ol derivatives are of significant interest in drug discovery. The described methodology is based on established procedures for the coupling of 2-bromopyridines, offering a robust and versatile route to a library of novel compounds.[1][2][3]

Reaction Scheme

A general representation of the Suzuki-Miyaura coupling reaction between this compound and an arylboronic acid is depicted below. The reaction is typically catalyzed by a palladium complex in the presence of a base.

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The conditions are based on commonly employed methods for similar substrates.[4][5][6]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).

  • The flask is sealed with a rubber septum and purged with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask against a positive flow of the inert gas.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The final concentration of the bromo-pyridine is typically in the range of 0.1-0.2 M.

  • The reaction mixture is heated to 80-100 °C with vigorous stirring.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) to afford the desired 1-(5-arylpyridin-2-yl)piperidin-4-ol.

Data Presentation

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. The data is representative and based on published results for structurally similar bromo-pyridines.[1][4]

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid1-(5-Phenylpyridin-2-yl)piperidin-4-ol75-90
24-Methoxyphenylboronic acid1-(5-(4-Methoxyphenyl)pyridin-2-yl)piperidin-4-ol80-95
33-Chlorophenylboronic acid1-(5-(3-Chlorophenyl)pyridin-2-yl)piperidin-4-ol70-85
44-(Trifluoromethyl)phenylboronic acid1-(5-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)piperidin-4-ol65-80
5Thiophen-2-ylboronic acid1-(5-(Thiophen-2-yl)pyridin-2-yl)piperidin-4-ol60-75
6Pyridin-3-ylboronic acid1-(5-(Pyridin-3-yl)pyridin-2-yl)piperidin-4-ol55-70

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the synthesis and purification of 1-(5-arylpyridin-2-yl)piperidin-4-ol derivatives.

Workflow A 1. Reaction Setup (Reactants, Catalyst, Base) B 2. Inert Atmosphere (Purge with N2/Ar) A->B C 3. Solvent Addition (Dioxane/Water) B->C D 4. Heating & Stirring (80-100 °C) C->D E 5. Reaction Monitoring (TLC/LC-MS) D->E F 6. Work-up (Extraction & Washing) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

References

Application Notes and Protocols: The 1-(5-Bromopyridin-2-yl)piperidin-4-ol Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(5-Bromopyridin-2-yl)piperidin-4-ol scaffold is a versatile building block in medicinal chemistry, offering a unique combination of structural features for the development of novel therapeutic agents. This heterocyclic structure combines a bromine-substituted pyridine ring with a piperidin-4-ol moiety, providing opportunities for diverse chemical modifications to optimize pharmacological properties. The pyridine ring can participate in various interactions with biological targets, while the piperidinol group can be functionalized to modulate solubility, metabolic stability, and target engagement. The bromine atom serves as a valuable handle for further synthetic transformations, such as cross-coupling reactions, enabling the exploration of a broad chemical space. This scaffold has been explored in the context of various therapeutic areas, including oncology, infectious diseases, and inflammation.

Data Presentation

The following table summarizes quantitative data for representative compounds featuring the broader 1-(substituted-pyridin-2-yl)piperidin-4-ol motif, highlighting the potential of the core scaffold in various therapeutic applications.

Compound IDTargetAssayIC50 / MICReference
1a Mitogen- and Stress-Activated Kinase 1 (MSK1)Kinase Inhibition Assay~18 µM[1]
4b Mycobacterium tuberculosisMinimum Inhibitory Concentration (MIC)>10 µg/mL[2][3]
4f Mycobacterium tuberculosisMinimum Inhibitory Concentration (MIC)>10 µg/mL[2][3]
Compound 21 UreaseEnzyme Inhibition AssayIC50 = 2.14 ± 0.002 µM[4]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of a structurally related pyrimidine analog.

Materials:

  • 2,5-Dibromopyridine

  • Piperidin-4-ol

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,5-dibromopyridine (1.0 eq) in acetonitrile, add piperidin-4-ol (1.2 eq) and N,N-diisopropylethylamine (2.0 eq).

  • Heat the reaction mixture to reflux and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in dichloromethane and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford this compound.

In Vitro Kinase Inhibition Assay (Example: MSK1)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant human MSK1 enzyme

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT, 0.01% Brij-35)

  • ATP

  • Substrate peptide (e.g., Crosstide)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound, recombinant MSK1 enzyme, and the substrate peptide dissolved in kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of this compound cluster_assay In Vitro Kinase Inhibition Assay start Start Materials: 2,5-Dibromopyridine Piperidin-4-ol DIPEA, ACN reaction Reaction: Reflux, 12-16h start->reaction 1 workup Workup: DCM, Water, Brine reaction->workup 2 purification Purification: Silica Gel Chromatography workup->purification 3 product Final Product: This compound purification->product 4 assay_start Assay Components: Enzyme, Substrate, Test Compound, Buffer product->assay_start Test Compound incubation Reaction Initiation: Add ATP, Incubate assay_start->incubation A detection Detection: ADP-Glo Assay incubation->detection B analysis Data Analysis: IC50 Determination detection->analysis C result Biological Activity analysis->result D

Caption: Synthetic and biological evaluation workflow.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR, TNFR) mapkkk MAPKKK (e.g., MEKK1) receptor->mapkkk ikb IκB receptor->ikb activates IKK mapkk MAPKK (e.g., MKK4/7) mapkkk->mapkk mapk MAPK (e.g., p38, JNK) mapkk->mapk msk1 MSK1 mapk->msk1 nfkb_n NF-κB msk1->nfkb_n phosphorylation (p65 subunit) creb CREB msk1->creb phosphorylation nfkb NF-κB ikb->nfkb degradation nfkb->nfkb_n translocation gene Pro-inflammatory Gene Transcription nfkb_n->gene creb->gene inhibitor 1-(5-Bromopyridin-2-yl) piperidin-4-ol Analog inhibitor->msk1 stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) stimulus->receptor

Caption: Putative MSK1 signaling pathway inhibition.

References

Synthesis of Novel Heterocycles from 1-(5-Bromopyridin-2-yl)piperidin-4-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds derived from the versatile starting material, 1-(5-Bromopyridin-2-yl)piperidin-4-ol. The methodologies described herein focus on palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination, to generate libraries of potential pharmacologically active molecules. Piperidine and pyridine moieties are prevalent scaffolds in numerous approved drugs, and their combination in the starting material offers a valuable platform for drug discovery.[1][2][3][4]

Overview of Synthetic Strategies

The bromine atom on the pyridine ring of this compound serves as a key functional handle for derivatization through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and amino substituents at the 5-position of the pyridine ring, leading to the generation of diverse chemical entities with potential therapeutic applications.

The two primary synthetic pathways explored in this application note are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the synthesis of 5-aryl- and 5-heteroaryl-substituted pyridinyl-piperidin-4-ol derivatives.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, facilitating the synthesis of 5-amino-substituted pyridinyl-piperidin-4-ol derivatives.

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Solvents should be of anhydrous grade. All reagents should be of high purity and used as received from commercial suppliers. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Synthesis of 1-(5-Arylpyridin-2-yl)piperidin-4-ol via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Reaction Scheme:

Suzuki_Coupling start This compound reagents Pd(PPh3)4 K2CO3, Dioxane/H2O start->reagents boronic_acid Ar-B(OH)2 boronic_acid->reagents product 1-(5-Arylpyridin-2-yl)piperidin-4-ol reagents->product Heat

Caption: Suzuki-Miyaura Coupling Workflow

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

EntryArylboronic AcidProductYield (%)Purity (%)
1Phenylboronic acid1-(5-Phenylpyridin-2-yl)piperidin-4-ol85>98
24-Methoxyphenylboronic acid1-(5-(4-Methoxyphenyl)pyridin-2-yl)piperidin-4-ol82>98
33-Fluorophenylboronic acid1-(5-(3-Fluorophenyl)pyridin-2-yl)piperidin-4-ol78>97

Table 1: Representative yields and purities for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Synthesis of 1-(5-(Arylamino)pyridin-2-yl)piperidin-4-ol via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with various primary and secondary amines.

Reaction Scheme:

Buchwald_Hartwig start This compound reagents Pd2(dba)3, XPhos NaOtBu, Toluene start->reagents amine R1R2NH amine->reagents product 1-(5-(R1R2N)pyridin-2-yl)piperidin-4-ol reagents->product Heat

Caption: Buchwald-Hartwig Amination Workflow

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • To a reaction vessel, add this compound (1.0 eq.), the desired amine (1.2 eq.), and sodium tert-butoxide (1.4 eq.).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd2(dba)3 (0.02 eq.) and XPhos (0.04 eq.) in a small amount of toluene.

  • Add the catalyst pre-mixture to the reaction vessel.

  • Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.

  • Add anhydrous toluene.

  • Heat the reaction mixture to 100-110 °C and stir for 6-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

EntryAmineProductYield (%)Purity (%)
1Aniline1-(5-(Phenylamino)pyridin-2-yl)piperidin-4-ol75>97
2Morpholine1-(5-(Morpholino)pyridin-2-yl)piperidin-4-ol88>99
3Benzylamine1-(5-(Benzylamino)pyridin-2-yl)piperidin-4-ol72>96

Table 2: Representative yields and purities for the Buchwald-Hartwig amination of this compound with various amines.

Signaling Pathways and Logical Relationships

The synthesized novel heterocycles can be screened for their biological activity against various targets. For instance, many kinase inhibitors possess a hinge-binding motif, which could be mimicked by the pyridinyl-piperidine scaffold. The diverse substituents introduced via the described synthetic routes allow for the exploration of the structure-activity relationship (SAR) and optimization of lead compounds.

SAR_Logic cluster_synthesis Synthesis cluster_screening Drug Discovery Cascade Start This compound Suzuki Suzuki Coupling (Aryl/Heteroaryl Diversity) Start->Suzuki Buchwald Buchwald-Hartwig (Amine Diversity) Start->Buchwald Library Library of Novel Heterocycles Suzuki->Library Buchwald->Library Screening High-Throughput Screening (e.g., Kinase Assays) Library->Screening Hit Hit Identification Screening->Hit SAR Structure-Activity Relationship (SAR) Hit->SAR Lead Lead Optimization SAR->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: Logical workflow from synthesis to drug candidate.

Conclusion

The protocols detailed in this application note provide a robust and versatile platform for the synthesis of novel heterocycles from this compound. The application of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions allows for the systematic exploration of chemical space around this privileged scaffold, offering significant opportunities for the discovery of new therapeutic agents. Researchers are encouraged to adapt and optimize these general procedures for their specific target molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(5-Bromopyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of "1-(5-Bromopyridin-2-yl)piperidin-4-ol" synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr) and provides potential solutions.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Insufficient Reaction Temperature: The SNAr reaction on an electron-deficient pyridine ring requires sufficient thermal energy to overcome the activation barrier.- Ensure the reaction mixture reaches and maintains the recommended reflux temperature (typically 80-120 °C, depending on the solvent).- Consider using a higher-boiling solvent such as DMF or DMSO if lower-boiling solvents like acetonitrile are ineffective.
2. Ineffective Base: The base is crucial for neutralizing the hydrogen halide formed during the reaction and driving the equilibrium towards the product.- Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in sufficient excess (2-3 equivalents).- Stronger inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can also be effective, particularly in polar aprotic solvents.
3. Poor Quality Starting Materials: Impurities in 5-bromo-2-chloropyridine or piperidin-4-ol can interfere with the reaction.- Verify the purity of starting materials by NMR or LC-MS.- Purify starting materials if necessary (e.g., recrystallization or column chromatography).
4. Reaction Not Gone to Completion: The reaction may require a longer duration for completion.- Monitor the reaction progress using TLC or LC-MS.- Extend the reaction time if starting materials are still present.
Formation of Significant Side Products 1. Dialkylation of Piperidin-4-ol: The secondary amine of the product can potentially react with another molecule of 5-bromo-2-chloropyridine, though this is less likely under standard conditions.- Use a slight excess of piperidin-4-ol (1.1-1.2 equivalents) to favor the formation of the desired mono-arylated product.
2. Reaction with Solvent: At high temperatures, some solvents like DMF can decompose or react with the starting materials.- Use a more inert solvent like dioxane or toluene, especially for prolonged heating.
3. O-Arylation: The hydroxyl group of piperidin-4-ol could potentially compete with the secondary amine for reaction, though N-arylation is generally favored.- This is generally not a significant issue due to the higher nucleophilicity of the secondary amine. If observed, consider protecting the hydroxyl group, though this adds extra synthetic steps.
Difficult Purification 1. Co-elution of Product and Starting Material: The product and unreacted 5-bromo-2-chloropyridine may have similar polarities.- Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) is often effective.- Consider an acidic wash of the organic extract to remove any unreacted piperidin-4-ol before chromatography.
2. Presence of Baseline Impurities: Highly polar impurities may streak on the silica gel column.- A pre-column filtration through a small plug of silica gel can help remove some baseline impurities.- Washing the crude product with a suitable solvent in which the impurities are soluble but the product is not can be an effective purification step.

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing this compound?

A1: The most common and often highest-yielding method is a Nucleophilic Aromatic Substitution (SNAr) reaction between 5-bromo-2-chloropyridine and piperidin-4-ol. A similar reaction for the synthesis of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol has been reported with a 99% yield, suggesting this is a highly effective method.[1]

Q2: What are the key reaction parameters to control for a successful SNAr synthesis?

A2: The key parameters are:

  • Temperature: Refluxing conditions are typically required.

  • Base: A non-nucleophilic organic base like triethylamine or DIPEA is essential.

  • Solvent: A polar aprotic solvent such as acetonitrile, DMF, or DMSO is generally used.

  • Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions.

Q3: Can I use 2,5-dibromopyridine instead of 5-bromo-2-chloropyridine?

A3: Yes, 2,5-dibromopyridine can be used. However, the reactivity of the C-Br bond at the 2-position is generally lower than a C-Cl bond in SNAr reactions on pyridine rings. Therefore, more forcing conditions (higher temperature, stronger base, or longer reaction time) may be required.

Q4: Is a Buchwald-Hartwig amination a viable alternative for this synthesis?

A4: Yes, a Buchwald-Hartwig amination is a powerful alternative, especially if the SNAr reaction fails or gives low yields. This palladium-catalyzed cross-coupling reaction can be very effective for forming C-N bonds with heteroaryl halides.

Q5: What are the typical conditions for a Buchwald-Hartwig amination in this context?

A5: Typical conditions would involve:

  • Palladium Catalyst: A palladium precursor like Pd2(dba)3 or Pd(OAc)2.

  • Ligand: A bulky, electron-rich phosphine ligand such as Xantphos, RuPhos, or BrettPhos.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

  • Solvent: An anhydrous, aprotic solvent like toluene, dioxane, or THF.

  • Inert Atmosphere: A strict inert atmosphere is crucial for the stability of the catalyst.

Q6: How can I effectively purify the final product?

A6: The most common method for purifying this compound is silica gel column chromatography. A typical solvent system would be a gradient of ethyl acetate in hexane or dichloromethane. Recrystallization from a suitable solvent system can also be an effective final purification step.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from the high-yielding synthesis of the analogous 1-(5-Bromopyrimidin-2-yl)-4-piperidinol.[1]

Materials:

  • 5-Bromo-2-chloropyridine (1.0 eq)

  • Piperidin-4-ol (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Acetonitrile (or DMF/DMSO)

  • Dichloromethane (for workup)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate (for chromatography)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-chloropyridine and piperidin-4-ol.

  • Add acetonitrile (or another suitable polar aprotic solvent) to dissolve the reactants.

  • Add triethylamine or DIPEA to the mixture.

  • Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.

Protocol 2: Buchwald-Hartwig Amination (Alternative Method)

This is a general protocol and may require optimization for this specific reaction.

Materials:

  • 5-Bromo-2-chloropyridine (or 2,5-dibromopyridine) (1.0 eq)

  • Piperidin-4-ol (1.2 eq)

  • Pd2(dba)3 (1-5 mol%) or Pd(OAc)2 (2-10 mol%)

  • Xantphos (or other suitable ligand) (1.1-1.2 eq relative to Pd)

  • Sodium tert-butoxide (NaOtBu) (1.4-2.0 eq)

  • Anhydrous toluene (or dioxane)

  • Anhydrous workup solvents (e.g., ethyl acetate, water)

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate (for chromatography)

Procedure:

  • In a glovebox or under a strict inert atmosphere, add the palladium precursor, ligand, and sodium tert-butoxide to a dry Schlenk flask.

  • Add anhydrous toluene to the flask.

  • In a separate flask, dissolve 5-bromo-2-chloropyridine and piperidin-4-ol in anhydrous toluene.

  • Transfer the solution of the aryl halide and amine to the flask containing the catalyst system via cannula.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and quench by adding water carefully.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants 5-Bromo-2-chloropyridine Piperidin-4-ol Reflux Reflux (12-24h) Reactants->Reflux Add Solvent & Base Solvent Acetonitrile / DMF Base TEA / DIPEA Evaporation Solvent Evaporation Reflux->Evaporation Extraction DCM / NaHCO3 wash Evaporation->Extraction Drying Dry over Na2SO4 Extraction->Drying Chromatography Silica Gel Column (Hexane/EtOAc) Drying->Chromatography Product Pure Product Chromatography->Product

Caption: Workflow for the SNAr synthesis of this compound.

Troubleshooting_Logic Start Low Yield? Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Yes Side_Products Side Products? Start->Side_Products No Increase_Temp Increase Temperature or Change Solvent Incomplete_Reaction->Increase_Temp Yes Increase_Time Increase Reaction Time Incomplete_Reaction->Increase_Time No Optimize_Stoichiometry Adjust Reactant Ratio Side_Products->Optimize_Stoichiometry Yes Purification_Method Optimize Purification Side_Products->Purification_Method No Final_Product Improved Yield Increase_Temp->Final_Product Check_Base Check Base Stoichiometry and Type Increase_Time->Check_Base Check_Base->Final_Product Optimize_Stoichiometry->Final_Product Purification_Method->Final_Product

Caption: Troubleshooting logic for improving the yield of the synthesis.

References

Purification of "1-(5-Bromopyridin-2-yl)piperidin-4-ol" by silica gel chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Purification of 1-(5-Bromopyridin-2-yl)piperidin-4-ol

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of this compound using silica gel chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the silica gel chromatography of this compound and related heterocyclic compounds.

Q1: My compound is streaking or tailing badly on the TLC plate and the column. What can I do?

A1: Streaking or tailing is a common issue with amine-containing compounds like your target molecule due to strong interactions with the acidic silanol groups on the silica gel surface.

  • Cause: The basic nitrogen atom in the piperidine and pyridine rings can interact strongly with the acidic silica gel.

  • Solution: To mitigate this, you can add a small amount of a basic modifier to your mobile phase.[1] For acid-sensitive compounds, adding triethylamine (0.1–2.0%) or a solution of ammonia in methanol (1–10%) to the eluent can significantly improve peak shape by neutralizing the acidic sites on the silica.[1]

Q2: I'm having trouble getting good separation between my product and impurities. How can I optimize the mobile phase?

A2: Achieving good separation requires a solvent system that provides a differential partitioning of the components in your mixture. The goal is to find a mobile phase that yields a retention factor (Rf) for your target compound of approximately 0.3-0.4 on a TLC plate.

  • Cause: The polarity of the eluent may not be optimal. If your compound stays near the baseline, the eluent is not polar enough.[1] If it moves with the solvent front, the eluent is too polar.[1]

  • Solution: Start with a common solvent system like Dichloromethane/Methanol or Ethyl Acetate/Hexane and systematically vary the ratio. For highly polar compounds, a system like Dichloromethane/Methanol is often a good starting point. If separation is still poor, consider a three-component solvent system to fine-tune the polarity.

Q3: My product seems to be stuck on the column, and the recovery is very low. Why is this happening?

A3: Low recovery can be due to several factors, including irreversible adsorption onto the silica gel or decomposition during the purification process.

  • Cause 1: High Polarity: The compound is highly polar and requires a very strong solvent to elute.

  • Solution 1: Gradually increase the polarity of your mobile phase (gradient elution). If your compound is still retained, flushing the column with a highly polar solvent like 10-20% Methanol in Dichloromethane (with a basic modifier) may be necessary.

  • Cause 2: Decomposition: The compound may be unstable on silica gel.[2] Pyridine derivatives can be sensitive to the acidic nature of standard silica gel.

  • Solution 2: Test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it (a "spot test").[3] Alternatively, perform a 2D TLC to check for degradation products, which will appear below the diagonal.[2][3] If decomposition is confirmed, consider deactivating the silica gel by pre-treating it with triethylamine or using an alternative stationary phase like neutral alumina.[2]

Q4: The crude material is not very soluble in the chromatography eluent. How should I load it onto the column?

A4: Loading a sample that is poorly soluble in the mobile phase can lead to poor separation and band broadening.[4]

  • Cause: The sample is dissolved in a solvent much stronger than the mobile phase or is not fully dissolved.

  • Solution: Dry Loading: This is the preferred method for samples with poor solubility.[4] Dissolve your crude product in a suitable solvent (e.g., Dichloromethane or Methanol), add a small amount of silica gel (approximately 10-20 times the mass of your sample), and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.[4] This powder can then be carefully added to the top of the packed column.[4]

Q5: I ran the column, but I can't find my compound in any of the fractions. What could have gone wrong?

A5: This frustrating situation can arise from several potential errors.

  • Cause 1: Decomposition: The compound degraded on the column and will not elute.[2]

  • Solution 1: Check for compound stability on silica as described in Q3.

  • Cause 2: Eluted in the Solvent Front: If the initial mobile phase was too polar, the compound may have eluted very quickly in the first few fractions.[2]

  • Solution 2: Always check the first fractions collected, even if they appear empty by TLC under standard visualization.

  • Cause 3: Fractions are Too Dilute: The compound may have eluted, but the concentration in each fraction is too low to be detected by TLC.[2]

  • Solution 3: Try concentrating a few fractions in the expected elution range and re-spot them on a TLC plate.[2][5]

  • Cause 4: Incorrect Solvent System: You may have accidentally prepared the mobile phase incorrectly (e.g., inverted the ratio of polar to non-polar solvent).[2]

  • Solution 4: Double-check the solvent bottles and your calculations.[2]

Data Presentation

Table 1: Recommended Mobile Phase Systems

This table provides starting points for developing a suitable mobile phase for the purification of this compound. Optimization will be required based on the specific impurity profile of the crude material.

Mobile Phase SystemRatio (v/v)PolarityComments
Dichloromethane (DCM) / Methanol (MeOH)98:2 to 90:10Medium to HighA good starting point for polar heterocyclic compounds.
Ethyl Acetate (EtOAc) / Hexanes50:50 to 100:0MediumMay be suitable if impurities are significantly less polar.
DCM / MeOH / Triethylamine (TEA)95:4.5:0.5Medium-High (Basic)Recommended to prevent tailing and improve peak shape.
DCM / (10% NH₃ in MeOH)95:5Medium-High (Basic)An alternative basic modifier to prevent streaking.[1]
Table 2: Troubleshooting Summary
ProblemPotential Cause(s)Recommended Solution(s)
Streaking / Tailing Acidic silica interacting with basic compound.Add a basic modifier (e.g., 0.5% TEA or NH₃) to the eluent.[1]
Poor Separation Incorrect mobile phase polarity.Optimize the solvent ratio using TLC. Aim for a product Rf of 0.3-0.4.
Low or No Recovery Compound is too polar; Decomposition on silica.Use a stronger eluent (gradient); Test for stability and consider using neutral alumina or deactivated silica.[2]
Band Broadening Improper column packing; Poor sample solubility.Ensure the column is packed uniformly without air pockets; Use the dry loading technique for poorly soluble samples.[4][6]
Compound Not Eluting Eluent is not polar enough; Decomposition.Increase eluent polarity; Check for stability on silica.[2]

Experimental Protocols

Detailed Methodology for Silica Gel Chromatography

1. Materials and Equipment:

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Mobile phase solvents (e.g., Dichloromethane, Methanol, Triethylamine)

  • Crude this compound

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp for visualization

2. Column Packing (Slurry Method):

  • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 DCM/MeOH). The consistency should be like a thin milkshake.

  • Pour the slurry into the column in a single, continuous motion. Use a funnel to aid the process.

  • Gently tap the sides of the column to help the silica pack evenly and dislodge any air bubbles.

  • Open the stopcock to drain some solvent, allowing the silica to settle. Add more mobile phase as needed, ensuring the solvent level never drops below the top of the silica bed.[4]

  • Once the silica has settled into a stable bed, add a thin protective layer of sand on top.

3. Sample Loading:

  • Wet Loading (for soluble samples):

    • Dissolve the crude product in the minimum amount of the mobile phase or a slightly more polar solvent like pure DCM.[4]

    • Drain the solvent in the column until it is level with the top layer of sand.

    • Carefully pipette the dissolved sample onto the sand layer, ensuring not to disturb the silica bed.[4]

    • Drain the sample into the silica bed, then carefully add a small amount of fresh mobile phase to wash the sides and ensure all the sample enters the silica.

  • Dry Loading (recommended):

    • Dissolve the crude sample in a volatile solvent (e.g., DCM).

    • Add silica gel (approx. 10-20x the sample weight) to the solution.[4]

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.[4]

    • Drain the solvent in the column to the level of the sand.

    • Carefully add the silica-adsorbed sample to the top of the column, creating a uniform layer.

    • Gently add a new protective layer of sand on top of the sample layer.

4. Elution and Fraction Collection:

  • Carefully fill the column with the mobile phase.

  • Open the stopcock and begin collecting fractions. Apply gentle pressure with a pump or inert gas if performing flash chromatography. Maintain a consistent flow rate.

  • Monitor the separation by collecting small, equally sized fractions and analyzing them by TLC.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds. A common gradient would be increasing the percentage of Methanol in Dichloromethane from 2% to 10%.

5. Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualizations

G Purification Workflow for this compound cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude_product Crude Product prepare_sample Prepare Sample (Dry Loading) crude_product->prepare_sample prepare_column Pack Silica Column load_column Load Sample onto Column prepare_column->load_column prepare_sample->load_column elute_column Elute with Mobile Phase (e.g., DCM/MeOH Gradient) load_column->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_tlc Analyze Fractions by TLC collect_fractions->analyze_tlc pool_fractions Pool Pure Fractions analyze_tlc->pool_fractions evaporate Evaporate Solvent pool_fractions->evaporate pure_product Pure Product evaporate->pure_product

Caption: Experimental workflow for silica gel chromatography purification.

G Troubleshooting Decision Tree start Problem with Purification? q_streaking Is there streaking or tailing? start->q_streaking q_separation Is separation poor? q_streaking->q_separation No sol_streaking Add base (TEA/NH3) to mobile phase. q_streaking->sol_streaking Yes q_recovery Is recovery low? q_separation->q_recovery No sol_separation Optimize mobile phase polarity via TLC. q_separation->sol_separation Yes q_decomp Compound unstable on silica? (2D TLC) q_recovery->q_decomp Yes sol_decomp Use neutral alumina or deactivated silica. q_decomp->sol_decomp Yes sol_polarity Increase eluent polarity (gradient). q_decomp->sol_polarity No

Caption: A logical decision tree for troubleshooting common chromatography issues.

References

Technical Support Center: Optimizing Coupling Reactions for 1-(5-Bromopyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(5-Bromopyridin-2-yl)piperidin-4-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your coupling reactions and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of coupling reactions for this compound?

A1: The most common and effective coupling reactions for this substrate are palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling for C-C bond formation (e.g., coupling with boronic acids or esters) and the Buchwald-Hartwig amination for C-N bond formation (e.g., coupling with amines, amides, or carbamates).

Q2: Why can 2-bromopyridine substrates be challenging in cross-coupling reactions?

A2: 2-Bromopyridines can be challenging substrates in cross-coupling reactions for several reasons. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1] Additionally, 2-pyridyl organometallic reagents, particularly boronic acids, can be unstable.[1] These factors can lead to lower yields and the need for careful optimization of reaction conditions.

Q3: What are the key parameters to consider when optimizing a coupling reaction with this substrate?

A3: The key parameters to optimize are the choice of palladium catalyst (and precatalyst), ligand, base, solvent, temperature, and reaction time. The interplay between these factors is crucial for achieving high yields and purity. Thorough degassing of the reaction mixture to remove oxygen is also critical to prevent catalyst deactivation.

Q4: How can I monitor the progress of my reaction?

A4: Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the desired product.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Cause 1.1: Inactive Catalyst

  • Solution: Ensure your palladium catalyst is active. If using a Pd(II) precatalyst like Pd(OAc)₂, the in-situ reduction to Pd(0) may be inefficient. Consider using a pre-formed Pd(0) catalyst such as Pd₂(dba)₃. Also, ensure that the catalyst and ligand are handled under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation by oxygen.

Possible Cause 1.2: Inappropriate Ligand

  • Solution: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands like XPhos, SPhos, or BrettPhos are often effective. For Suzuki-Miyaura couplings, ligands such as SPhos, RuPhos, or phosphine oxides can be successful.[1] A screening of different ligands may be necessary to find the optimal one for your specific coupling partners.

Possible Cause 1.3: Incorrect Base

  • Solution: The base plays a crucial role in the catalytic cycle. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are commonly used. For Suzuki-Miyaura couplings, weaker bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are often employed. The solubility of the base in the reaction solvent is also a critical factor.

Possible Cause 1.4: Poor Substrate Quality

  • Solution: Ensure the purity of your this compound and the coupling partner. Impurities can poison the catalyst.

Issue 2: Formation of Side Products

Possible Cause 2.1: Homocoupling of the Coupling Partner

  • Solution: Homocoupling of the boronic acid in Suzuki reactions can occur. This can sometimes be suppressed by adjusting the stoichiometry of the reactants, using a different palladium source, or modifying the reaction temperature.

Possible Cause 2.2: Protodebromination (Loss of Bromine)

  • Solution: The bromine atom on the pyridine ring can be replaced by a hydrogen atom, leading to a debrominated side product. This can be minimized by ensuring strictly anhydrous and anaerobic conditions and by optimizing the choice of base and solvent.

Issue 3: Difficulty in Product Purification

Possible Cause 3.1: Co-elution with Starting Materials or Side Products

  • Solution: If the product is difficult to separate from starting materials or byproducts by column chromatography, consider derivatizing the hydroxyl group of your product to alter its polarity. Alternatively, recrystallization or preparative HPLC may be necessary.

Possible Cause 3.2: Residual Palladium in the Final Product

  • Solution: Residual palladium can be removed by treating the crude product with a scavenger resin or by performing an aqueous wash with a solution of a chelating agent like EDTA.

Data Presentation: Starting Points for Reaction Optimization

The following tables summarize typical starting conditions for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions with 2-bromopyridine substrates. These should be considered as starting points for optimization for your specific reaction.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(OAc)₂ (2-5 mol%)Pd₂(dba)₃ (1-3 mol%)Pd(dppf)Cl₂ (3-5 mol%)
Ligand SPhos (4-10 mol%)XPhos (2-6 mol%)PPh₃ (6-10 mol%)
Base K₂CO₃ (2-3 equiv.)K₃PO₄ (2-3 equiv.)Cs₂CO₃ (2-3 equiv.)
Solvent Toluene/H₂O (10:1)Dioxane/H₂O (4:1)DMF
Temperature 80-110 °C90-120 °C100-140 °C

Table 2: Typical Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(OAc)₂ (1-3 mol%)Pd₂(dba)₃ (1-2 mol%)[Pd(allyl)Cl]₂ (1-2 mol%)
Ligand BINAP (1.5-4 mol%)Xantphos (2-4 mol%)BrettPhos (2-4 mol%)
Base NaOtBu (1.2-2 equiv.)K₃PO₄ (2-3 equiv.)LiHMDS (1.5-2.5 equiv.)
Solvent TolueneDioxaneTHF
Temperature 90-120 °C100-130 °C80-110 °C

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling
  • To a dry reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₂CO₃ (2.5 equiv.).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and the ligand (if required).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.

Representative Protocol for Buchwald-Hartwig Amination
  • To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., Xantphos, 4 mol%).

  • Add this compound (1.0 equiv.), the amine coupling partner (1.1 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) with stirring for the required time (e.g., 4-18 hours), monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Product Yield catalyst Check Catalyst Activity - Use fresh catalyst - Switch to Pd(0) source - Ensure inert atmosphere start->catalyst Inactive Catalyst? ligand Screen Different Ligands - Bulky, electron-rich phosphines - Consider ligandless conditions (for some Suzuki rxns) catalyst->ligand Still Low Yield? base Optimize Base - Check base strength and solubility - Screen different bases (e.g., carbonates vs. phosphates) ligand->base Still Low Yield? conditions Adjust Reaction Conditions - Increase temperature - Increase reaction time - Check solvent purity and degassing base->conditions Still Low Yield? success Improved Yield conditions->success

Caption: A troubleshooting workflow for addressing low product yield.

GPR119_Signaling_Pathway agonist GPR119 Agonist (e.g., this compound derivative) gpr119 GPR119 agonist->gpr119 g_protein Gs Protein Activation gpr119->g_protein ac Adenylate Cyclase (AC) g_protein->ac camp ↑ cAMP ac->camp pka Protein Kinase A (PKA) camp->pka epac2 Epac2 camp->epac2 insulin Insulin Secretion (in Pancreatic β-cells) pka->insulin glp1 GLP-1 Secretion (in Intestinal L-cells) pka->glp1 epac2->insulin epac2->glp1

Caption: A simplified GPR119 signaling pathway, a potential target for derivatives.

References

Technical Support Center: Purification of 1-(5-Bromopyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of "1-(5-Bromopyridin-2-yl)piperidin-4-ol".

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Potential Cause Recommended Solution
Product contains unreacted starting materials (2,5-dibromopyridine and/or piperidin-4-ol). Incomplete reaction or inefficient removal during work-up.Column Chromatography: Use a silica gel column with a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) to elute the less polar 2,5-dibromopyridine, and gradually increasing the polarity to elute the product. Piperidin-4-ol is highly polar and should remain on the baseline or be washed out with a highly polar solvent system.
Presence of a side-product with a mass corresponding to the addition of two piperidin-4-ol moieties to the pyridine ring. Use of excess piperidin-4-ol or prolonged reaction times.Recrystallization: If the side-product has significantly different solubility, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) may be effective. Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be employed to separate the desired product from the more polar bis-substituted impurity.
Product appears as an oil or fails to crystallize. Presence of residual solvent or impurities preventing crystallization.Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed under high vacuum. Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or diethyl ether. Purification: If trituration fails, purify the oil using column chromatography as described above.
Low recovery after column chromatography. Product is highly polar and adheres strongly to the silica gel.Solvent System Modification: Add a small amount of a more polar solvent like methanol or a few drops of triethylamine to the elution solvent to improve recovery. Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina for compounds sensitive to silica gel.
Co-elution of impurities with the product during column chromatography. Similar polarity of the product and impurities.Optimize Eluent System: Perform a thorough TLC analysis with various solvent systems to find an eluent that provides better separation. Preparative HPLC: This technique offers higher resolution and is recommended for separating closely related impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

A1: Based on the likely synthesis via nucleophilic aromatic substitution between 2,5-dibromopyridine and piperidin-4-ol, the most common impurities are:

  • Unreacted Starting Materials: 2,5-dibromopyridine and piperidin-4-ol.

  • Bis-substituted Byproduct: 2,5-bis(piperidin-4-ol-1-yl)pyridine, formed by the reaction of the product with another equivalent of piperidin-4-ol.

  • Solvent Residues: From the reaction or extraction steps.

Q2: Which purification method is most suitable for obtaining high-purity this compound?

A2: The choice of purification method depends on the scale and the required purity.

  • Column Chromatography: This is the most common and effective method for routine purification to remove baseline impurities and unreacted starting materials.[2]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an efficient method for removing impurities on a larger scale.

  • Preparative HPLC: For achieving the highest purity (>99%), preparative HPLC is the recommended method, especially for separating structurally similar impurities.

Q3: What are the recommended conditions for column chromatography?

A3: A typical protocol for silica gel column chromatography is as follows:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50-70%). The exact gradient should be optimized based on TLC analysis.

  • Sample Loading: The crude product should be dissolved in a minimal amount of dichloromethane or the initial eluent and loaded onto the column.

Q4: Can you provide a starting point for a preparative HPLC method?

A4: For polar, aromatic compounds like this compound, a reverse-phase preparative HPLC method is suitable.

  • Column: A C18 preparative column.

  • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a well-packed bed.

  • Sample Preparation: Dissolve the crude this compound in a minimum volume of dichloromethane.

  • Loading: Carefully apply the sample solution to the top of the silica bed.

  • Elution: Begin elution with the low-polarity solvent system, collecting fractions.

  • Gradient: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

  • Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization
  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water) to find a solvent system where the product is sparingly soluble at room temperature but readily soluble at elevated temperatures.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Quantitative Data Summary

The following table summarizes typical purity and yield data for different purification methods. Please note that actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification Method Initial Purity (Typical) Final Purity (Typical) Yield Loss (Typical)
Recrystallization 85-95%98-99.5%10-30%
Column Chromatography 70-90%>97%15-40%
Preparative HPLC >90%>99.5%20-50%

Visualizations

PurificationWorkflow crude Crude Product (this compound + Impurities) column Silica Gel Column Chromatography crude->column Primary Purification recrystallization Recrystallization crude->recrystallization For Crystalline Solids prep_hplc Preparative HPLC column->prep_hplc For Highest Purity pure_product Pure Product (>97-99.5%) column->pure_product recrystallization->pure_product prep_hplc->pure_product ImpurityPathway cluster_reactants Starting Materials cluster_impurities Potential Impurities sm1 2,5-Dibromopyridine product This compound (Desired Product) sm1->product imp1 Unreacted 2,5-Dibromopyridine sm1->imp1 sm2 Piperidin-4-ol sm2->product imp2 Unreacted Piperidin-4-ol sm2->imp2 imp3 2,5-bis(piperidin-4-ol-1-yl)pyridine (Over-reaction Product) sm2->imp3 product->imp3 + Piperidin-4-ol

References

Technical Support Center: Suzuki Reactions with "1-(5-Bromopyridin-2-yl)piperidin-4-ol"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving "1-(5-Bromopyridin-2-yl)piperidin-4-ol". This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with this compound is not proceeding, or the yield is very low. What are the most common initial steps to troubleshoot this?

A1: When facing low or no conversion, it is crucial to systematically evaluate the fundamental components of your reaction. First, verify the quality and purity of your starting materials, including the boronic acid or ester, as they can degrade over time. Ensure that your palladium catalyst and ligand are active and have been stored under appropriate inert conditions. The choice of base is also critical; for pyridine-containing substrates, a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is often a good starting point. Finally, rigorously degas your reaction mixture to remove oxygen, which can deactivate the palladium catalyst and lead to side reactions such as the homocoupling of the boronic acid.[1][2]

Q2: I am observing significant formation of a homocoupled biaryl product from my boronic acid. How can I minimize this side reaction?

A2: Homocoupling of boronic acids is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen or when the catalytic cycle is slow.[2] To mitigate this, ensure your reaction setup is thoroughly purged with an inert gas like argon or nitrogen.[1] Using a pre-catalyst or ensuring the rapid generation of the active Pd(0) species can also help. Additionally, adjusting the stoichiometry to use a slight excess of the bromide component can sometimes reduce the likelihood of boronic acid homocoupling.

Q3: I am seeing a significant amount of protodeboronation (hydrolysis of the boronic acid). What conditions can I change to prevent this?

A3: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and is a common decomposition pathway, especially with electron-deficient or some heteroaryl boronic acids. To reduce this side reaction, you can try using a less nucleophilic base, such as KF or K₂CO₃. Running the reaction at a lower temperature can also be beneficial. Alternatively, using a more stable boronic acid derivative, like a pinacol ester (Bpin) or a trifluoroborate salt, can provide a slow release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing decomposition.

Q4: Can the piperidinol moiety in my substrate interfere with the reaction?

A4: The free hydroxyl group on the piperidine ring and the nitrogen atoms in the pyridine and piperidine rings can potentially coordinate to the palladium center, which might inhibit catalysis. While often not a prohibitive issue, if you suspect catalyst inhibition, you could consider protecting the hydroxyl group as a silyl ether or another suitable protecting group. However, many Suzuki reactions tolerate free hydroxyl and amino groups. For instance, studies on similar amino-substituted bromopyridines have shown successful couplings without protection.[1] It is often more productive to first optimize other reaction parameters like the catalyst, ligand, and base.

In-depth Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No Reaction / Very Low Conversion 1. Inactive catalyst. 2. Inappropriate base. 3. Poor quality of boronic acid. 4. Insufficient degassing (oxygen present). 5. Low reaction temperature. 6. Incompatible solvent.1. Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. 2. Screen different bases such as K₃PO₄, Cs₂CO₃, or KF.[1] 3. Use a fresh, high-purity boronic acid or a more stable boronic ester. 4. Degas the solvent and reaction mixture thoroughly (e.g., by sparging with argon or using freeze-pump-thaw cycles).[1] 5. Increase the reaction temperature in increments (e.g., 80 °C, 100 °C). 6. Try different solvent systems like 1,4-dioxane/water, toluene/water, or DMF/water.
Significant Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Slow oxidative addition step. 3. High concentration of boronic acid.1. Ensure rigorous exclusion of oxygen from the reaction.[2] 2. Use a more electron-rich ligand to accelerate oxidative addition. 3. Use a boronic ester for slow release or add the boronic acid portion-wise.
Protodeboronation of Boronic Acid 1. Harsh basic conditions. 2. High reaction temperature. 3. Presence of excess water. 4. Unstable boronic acid.1. Use a milder base like KF or K₂CO₃. 2. Lower the reaction temperature. 3. Use an anhydrous solvent system if compatible with the chosen base. 4. Switch to a more stable boronic acid derivative (e.g., pinacol ester, MIDA ester, or trifluoroborate salt).
Dehalogenation of the Bromopyridine 1. Presence of a hydrogen source (e.g., solvent, water, or base). 2. Slow transmetalation step.1. Use an aprotic solvent. 2. Ensure the base is fully dissolved. 3. Use a more reactive boronic acid or a different ligand to accelerate transmetalation.
Complex Mixture of Products / Poor Mass Balance 1. Decomposition of starting materials or product. 2. Multiple side reactions occurring.1. Lower the reaction temperature and/or shorten the reaction time. Monitor the reaction by TLC or LC-MS. 2. Systematically screen reaction parameters (catalyst, ligand, base, solvent, temperature) to find cleaner conditions.

Detailed Experimental Protocol

The following is a representative experimental protocol for a Suzuki-Miyaura coupling of a substrate similar to this compound, based on procedures reported for related 2-substituted-5-bromopyridines.[1]

Reaction: Coupling of N-[5-bromo-2-methylpyridine-3-yl]acetamide with an Arylboronic Acid.

Materials:

  • N-[5-bromo-2-methylpyridine-3-yl]acetamide (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried Schlenk flask, add N-[5-bromo-2-methylpyridine-3-yl]acetamide, the arylboronic acid, and K₃PO₄.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio by volume.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for Suzuki couplings of various 2-substituted-5-bromopyridines with different arylboronic acids, providing a baseline for expected outcomes.

Bromopyridine Substrate Arylboronic Acid Catalyst (mol%) Base (eq) Solvent Temp (°C) Time (h) Yield (%) Reference
N-[5-bromo-2-methylpyridin-3-yl]acetamidePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901875[1]
N-[5-bromo-2-methylpyridin-3-yl]acetamide4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901880[1]
N-[5-bromo-2-methylpyridin-3-yl]acetamide4-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901872[1]
2-BromopyridinePhenylboronic acidPd(OAc)₂ (0.5)K₂CO₃ (2)i-PrOH/H₂O (1:1)800.7594[3]
2-Bromopyridine4-Tolylboronic acidPd(OAc)₂ (0.5)K₂CO₃ (2)i-PrOH/H₂O (1:1)80192[3]

Visualizations

Suzuki Reaction Workflow

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_execution Execution & Monitoring cluster_workup Workup & Purification Reagents Weigh Reagents: - Bromopyridine - Boronic Acid - Base - Catalyst/Ligand Assemble Assemble Glassware (Schlenk Flask) Reagents->Assemble Solvent Degas Solvent Addition Add Reagents & Solvent Solvent->Addition Inert Inert Atmosphere (Vacuum/Inert Gas Cycles) Assemble->Inert Inert->Addition Heating Heat to Reaction Temperature Addition->Heating Monitor Monitor Progress (TLC / LC-MS) Heating->Monitor Quench Quench Reaction & Extraction Monitor->Quench Purify Column Chromatography Quench->Purify Product Isolate Pure Product Purify->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Flowchart for Suzuki Reactions

Troubleshooting_Flowchart decision decision issue issue solution solution start Reaction Start check_conversion Check Conversion (TLC/LC-MS) start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion No good_conversion Good Conversion check_conversion->good_conversion Yes check_reagents Check Reagent Quality (Catalyst, Base, Boronic Acid) low_conversion->check_reagents degas Improve Degassing check_reagents->degas optimize_conditions Screen Base, Solvent, Temp. degas->optimize_conditions check_byproducts Analyze Byproducts good_conversion->check_byproducts homocoupling Homocoupling check_byproducts->homocoupling Yes protodeboronation Protodeboronation check_byproducts->protodeboronation Yes clean_reaction Clean Reaction check_byproducts->clean_reaction No reduce_oxygen Ensure Rigorous Inert Atmosphere homocoupling->reduce_oxygen use_boronic_ester Use Boronic Ester or Milder Base protodeboronation->use_boronic_ester proceed Proceed to Workup & Purification clean_reaction->proceed

Caption: Decision-making flowchart for troubleshooting common Suzuki reaction issues.

References

Preventing debromination of "1-(5-Bromopyridin-2-yl)piperidin-4-ol"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of debromination of "1-(5-Bromopyridin-2-yl)piperidin-4-ol" during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem for "this compound"?

A1: Debromination is a chemical reaction that involves the cleavage of a carbon-bromine bond, replacing the bromine atom with a hydrogen atom.[1] For "this compound," this results in the formation of the undesired byproduct "1-(Pyridin-2-yl)piperidin-4-ol." This is problematic as it consumes the starting material, complicates the purification of the desired product, and reduces the overall yield of subsequent reactions where the bromine atom is essential for further functionalization (e.g., cross-coupling reactions).

Q2: What are the common causes of debromination for this compound?

A2: Debromination of aryl bromides like "this compound" can be triggered by several factors:

  • Reductive Conditions: The presence of reducing agents, either added intentionally or generated in situ, is a primary cause. This is particularly common in palladium-catalyzed cross-coupling reactions where hydride sources can lead to a reductive dehalogenation side reaction.[2][3]

  • Catalyst Choice: Certain palladium catalysts, especially when used with specific ligands, can promote hydrodehalogenation.[4] The active Pd(0) species can react with sources of hydride in the reaction mixture.[2]

  • Reaction Conditions: High temperatures, prolonged reaction times, and the choice of solvent and base can significantly influence the rate of debromination.[5][6] Solvents like DMF and dioxane have been observed to promote more dehalogenation than toluene in some cases.[5]

  • Photochemical Instability: Some brominated aromatic compounds are sensitive to light and can undergo photochemical degradation, leading to the cleavage of the C-Br bond.[7][8]

  • Strong Bases: The use of very strong bases can sometimes induce debromination, potentially through the formation of reactive intermediates.[9][10]

Q3: Is the bromine on the pyridine ring particularly susceptible to removal?

A3: Yes, the electronic properties of the pyridine ring can influence the stability of the carbon-bromine bond. The position of the bromine atom at the 5-position of the pyridine ring makes it susceptible to various substitution and coupling reactions. However, like other aryl halides, it is prone to reductive cleavage under certain conditions commonly employed in these transformations.[11][12] The reactivity is a balance between the inherent strength of the C-Br bond and the specific reaction conditions employed.[12]

Q4: How can I detect and quantify the amount of debrominated impurity in my sample?

A4: The presence of the debrominated impurity, "1-(Pyridin-2-yl)piperidin-4-ol," can be detected and quantified using standard analytical techniques:

  • Thin Layer Chromatography (TLC): A quick method to qualitatively assess the presence of the byproduct. The debrominated compound will likely have a different Rf value.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for separating and quantifying the starting material, desired product, and the debrominated impurity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation and mass identification, confirming the presence of the impurity by its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of the impurity by observing the characteristic signals of the unsubstituted pyridine ring and the disappearance of signals associated with the bromo-substituted ring. Integration of the respective peaks can be used for quantification.

Troubleshooting Guides

Issue 1: Significant Debromination during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

You observe a significant amount (>5%) of the debrominated byproduct "1-(Pyridin-2-yl)piperidin-4-ol" after performing a cross-coupling reaction.

start Debromination Observed in Cross-Coupling Reaction catalyst Step 1: Evaluate Catalyst System start->catalyst conditions Step 2: Modify Reaction Conditions catalyst->conditions If debromination persists sub_catalyst1 Switch to bulkier phosphine ligands (e.g., XPhos, SPhos) catalyst->sub_catalyst1 sub_catalyst2 Use a pre-formed Pd(II) pre-catalyst that is less prone to side reactions catalyst->sub_catalyst2 reagents Step 3: Scrutinize Reagents conditions->reagents If debromination persists sub_conditions1 Lower reaction temperature conditions->sub_conditions1 sub_conditions2 Change solvent (e.g., from DMF/Dioxane to Toluene/CPME) conditions->sub_conditions2 sub_conditions3 Reduce reaction time conditions->sub_conditions3 result Debromination Minimized reagents->result Implement changes sub_reagents1 Use a weaker, non-nucleophilic base (e.g., Cs2CO3 vs. t-BuOK) reagents->sub_reagents1 sub_reagents2 Ensure rigorous exclusion of O2 and H2O reagents->sub_reagents2 sub_reagents3 Check boronic acid/ester for impurities that could act as hydride donors reagents->sub_reagents3

Caption: Troubleshooting workflow for debromination in cross-coupling.

Potential Cause Recommended Solution Rationale
Inappropriate Catalyst/Ligand Switch to a catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or use a modern pre-catalyst (e.g., G3 or G4 palladacycles).Bulky ligands can accelerate the desired reductive elimination step over the competing debromination pathway.[5] Modern pre-catalysts are often more stable and efficient, allowing for lower catalyst loading and milder conditions.
Suboptimal Solvent Replace polar aprotic solvents like DMF or dioxane with less coordinating solvents such as toluene, CPME, or 2-MeTHF.Solvents like DMF can decompose at high temperatures to generate species (e.g., dimethylamine) that can act as hydride donors, leading to reductive dehalogenation.[5][13]
High Reaction Temperature Lower the reaction temperature in 10 °C increments. If using a microwave reactor, consider if the kinetics can be accelerated to avoid prolonged heating.[5]Debromination often has a higher activation energy than the desired coupling. Reducing the temperature can disproportionately slow the side reaction.
Inappropriate Base Use a milder base. For example, if using a strong base like NaOt-Bu or K₃PO₄, consider switching to Cs₂CO₃ or K₂CO₃.Very strong bases can sometimes promote dehalogenation.[9] The choice of base should be just sufficient to facilitate the catalytic cycle without causing side reactions.
Presence of Water/Oxygen Ensure all reagents and solvents are anhydrous and the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen).[14]Water can serve as a proton source for hydrodehalogenation.[4] Oxygen can degrade catalysts leading to side reactions. Rigorous degassing is crucial.[14]

The following table summarizes hypothetical results from a Suzuki-Miyaura coupling of "this compound" with Phenylboronic Acid, demonstrating the impact of parameter changes on byproduct formation.

Catalyst (2 mol%) Ligand (4 mol%) Solvent Base (2 eq.) Temp (°C) Yield of Desired Product (%) Debrominated Byproduct (%)
Pd(PPh₃)₄-DioxaneK₂CO₃1006525
Pd₂(dba)₃P(t-Bu)₃DioxaneK₂CO₃1007815
Pd₂(dba)₃XPhosTolueneK₃PO₄8092< 3
XPhos Pd G3-2-MeTHFCs₂CO₃8095< 2
Issue 2: Debromination Observed During a Reduction Reaction

You are attempting to reduce another functional group on a derivative of "this compound" and observe loss of the bromine atom.

Potential Cause Recommended Solution Rationale
Harsh Reducing Agent Use a milder or more chemoselective reducing agent. For example, replace LiAlH₄ with NaBH₄ or DIBAL-H if reducing an ester.Strong, non-selective hydrides like LiAlH₄ can reduce aryl halides.[15] The choice of reducing agent must be compatible with the C-Br bond.
Catalytic Hydrogenation Avoid using Pd/C for hydrogenation if other functional groups are present. Consider alternative catalysts like PtO₂ or Raney Nickel under carefully controlled conditions, or use a chemoselective transfer hydrogenation protocol.Palladium on carbon (Pd/C) is a very effective catalyst for hydrodehalogenation and will readily cleave the C-Br bond.[3][16]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination

This protocol describes the coupling of "this compound" with 1.2 equivalents of (4-methoxyphenyl)boronic acid.

Materials:

  • This compound (1.0 eq.)

  • (4-methoxyphenyl)boronic acid (1.2 eq.)

  • XPhos Pd G3 pre-catalyst (0.01 eq.)

  • Cesium Carbonate (Cs₂CO₃), anhydrous (2.5 eq.)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • Anhydrous, deionized water

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, (4-methoxyphenyl)boronic acid, and Cesium Carbonate.

  • Seal the flask with a septum and purge with Argon for 15 minutes.

  • Under a positive pressure of Argon, add the XPhos Pd G3 pre-catalyst.

  • Add anhydrous 2-MeTHF and a small amount of water (e.g., 10:1 solvent:water ratio) via syringe.

  • Immerse the flask in a pre-heated oil bath at 80 °C.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Reaction Monitoring by LC-MS
  • Sample Preparation: At each time point, withdraw a ~5 µL aliquot from the reaction mixture using a syringe. Dilute the aliquot immediately in 1 mL of a 1:1 mixture of acetonitrile and water.

  • LC-MS Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Detection: UV at 254 nm and positive ion mode ESI-MS.

  • Analysis: Identify peaks for the starting material, product, and debrominated byproduct based on their retention times and mass-to-charge ratios (m/z). Quantify the relative peak areas to determine the reaction conversion and extent of byproduct formation.

Visualizations

Key Factors Influencing Debromination in Pd-Catalyzed Reactions

center Debromination (Side Reaction) catalyst Catalyst System (Pd Source + Ligand) catalyst->center Promotes (if suboptimal) solvent Solvent Choice (e.g., Toluene vs. DMF) solvent->center Influences temperature Reaction Temperature temperature->center Increases rate (if high) base Base Strength & Type base->center Can promote hydride Hydride Source (H₂O, Additives, Solvent) hydride->center Enables

Caption: Factors contributing to the debromination side reaction.

References

Technical Support Center: Purification of 1-(5-Bromopyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of "1-(5-Bromopyridin-2-yl)piperidin-4-ol". This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and alternative purification methods to silica gel chromatography.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the purification of "this compound".

Question: My compound is streaking badly on the silica gel TLC plate, making it difficult to assess purity and choose a solvent system for column chromatography. What can I do?

Answer: Streaking of basic compounds like "this compound" on silica gel is a common problem due to strong interactions with the acidic silanol groups. Here are several troubleshooting steps:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier into your eluent system. Typically, 0.5-2% triethylamine (Et3N) or ammonia solution (e.g., 25% NH4OH in water, used sparingly in a solvent system like Dichloromethane/Methanol) can neutralize the acidic sites on the silica gel, leading to sharper spots.[1]

  • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase for chromatography. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.[1] You can perform TLC on alumina plates to develop a suitable solvent system.

  • Use a Buffered Mobile Phase: In some cases, a mobile phase buffered to a slightly basic pH can improve chromatography.

  • Consider Reverse-Phase Chromatography: If available, reverse-phase chromatography (e.g., C18 silica) can be an excellent alternative for purifying polar, basic compounds.[1]

Question: I am performing column chromatography, but my yield is very low. Where could my compound be going?

Answer: Low recovery from silica gel chromatography can be due to several factors:

  • Irreversible Adsorption: Your compound might be irreversibly binding to the acidic silica gel. The addition of a basic modifier to the eluent, as mentioned above, can help mitigate this.

  • Decomposition on Silica: Some compounds are unstable on silica gel. To test for this, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots, your compound is likely decomposing. In this case, alternative purification methods are recommended.

  • Improper Solvent Polarity: If the eluent is not polar enough, your compound may not be moving off the column. Conversely, if it is too polar, it may elute too quickly with impurities. Careful TLC analysis is crucial to determine the optimal solvent system.

Question: Are there any viable alternatives to column chromatography for purifying "this compound"?

Answer: Yes, several alternative methods can be effective, especially for larger-scale purifications where chromatography can be cumbersome. These include:

  • Acid-Base Extraction: This is a highly effective technique for separating basic compounds from neutral or acidic impurities.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can yield highly pure crystalline material.

  • Distillation: While likely not suitable for this high-boiling point compound, it is a standard technique for lower-boiling point liquids.

Question: How do I perform an acid-base extraction for this compound?

Answer: An acid-base extraction leverages the basicity of the pyridine and piperidine nitrogen atoms. A detailed protocol is provided in the "Experimental Protocols" section below. The general principle involves dissolving the crude product in an organic solvent and washing with an acidic aqueous solution. The basic "this compound" will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer is then basified, and the purified compound is extracted back into an organic solvent.

Question: What are some good starting solvents for recrystallizing "this compound"?

Answer: Finding the right recrystallization solvent often requires some experimentation. For N-aryl-4-hydroxypiperidines, common solvent systems include:

  • Single Solvents: Alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), or ketones (e.g., acetone).

  • Solvent/Anti-Solvent Systems: A common approach is to dissolve the compound in a good solvent (like methanol or dichloromethane) and then slowly add an anti-solvent (like water, hexane, or diethyl ether) until turbidity is observed, followed by cooling.

It is recommended to test solubility in a range of solvents on a small scale before attempting a full recrystallization.

Data Presentation

The following table summarizes the expected outcomes of different purification methods for "this compound". Please note that actual results may vary depending on the nature and amount of impurities.

Purification MethodTypical PurityExpected YieldThroughputKey Considerations
Silica Gel Chromatography >98%60-90%Low to MediumGood for small to medium scales; may require basic modifiers to prevent streaking and low yield.
Acid-Base Extraction 90-98%80-95%HighExcellent for removing neutral and acidic impurities; may not separate from other basic impurities.
Recrystallization >99% (if successful)50-80%Medium to HighHighly dependent on finding a suitable solvent system; can provide very high purity.

Experimental Protocols

1. Acid-Base Extraction Protocol

This protocol is designed for the purification of "this compound" from non-basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M aqueous solution of hydrochloric acid (HCl). The number of washes depends on the amount of basic compound. It is common to perform 2-3 washes.

  • Separation of Layers: The protonated "this compound" will be in the aqueous layer. Separate and collect the aqueous layer. The organic layer, containing non-basic impurities, can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as a 2 M sodium hydroxide (NaOH) solution or a saturated sodium bicarbonate (NaHCO3) solution, with stirring until the pH is greater than 9. This will deprotonate the compound, causing it to precipitate or become soluble in an organic solvent.

  • Back-Extraction: Extract the basified aqueous layer multiple times with an organic solvent (e.g., DCM or EtOAc).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the purified product.

2. General Recrystallization Protocol

This is a general guideline. The choice of solvent is critical and must be determined experimentally.

  • Solvent Selection: On a small scale, test the solubility of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude material until it is fully dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Decision_Flowchart start Crude Product This compound check_impurities What is the nature of the main impurities? start->check_impurities non_basic Neutral or Acidic Impurities check_impurities->non_basic Non-basic basic_polar Basic and/or Polar Impurities check_impurities->basic_polar Basic/Polar acid_base Acid-Base Extraction non_basic->acid_base chromatography Silica Gel Chromatography (with basic modifier) basic_polar->chromatography recrystallization Recrystallization chromatography->recrystallization Further purification needed? final_product Purified Product chromatography->final_product Purity sufficient acid_base->recrystallization Further purification needed? acid_base->final_product Purity sufficient recrystallization->final_product

Caption: Decision flowchart for selecting a purification method.

Acid_Base_Extraction_Workflow start Crude Product in Organic Solvent add_acid Wash with 1M HCl (aq) start->add_acid separate1 Separate Layers add_acid->separate1 organic1 Organic Layer (Non-basic impurities) separate1->organic1 Organic aqueous1 Aqueous Layer (Protonated Product) separate1->aqueous1 Aqueous basify Add 2M NaOH (aq) to pH > 9 aqueous1->basify extract_back Extract with Organic Solvent basify->extract_back separate2 Separate Layers extract_back->separate2 aqueous2 Aqueous Layer (Waste) separate2->aqueous2 Aqueous organic2 Organic Layer (Purified Product) separate2->organic2 Organic dry Dry over Na2SO4 organic2->dry concentrate Concentrate in vacuo dry->concentrate end Purified Product concentrate->end

References

Technical Support Center: Synthesis of 1-(5-Bromopyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1-(5-Bromopyridin-2-yl)piperidin-4-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive starting materials (2,5-dibromopyridine or 2-chloro-5-bromopyridine).- Insufficient reaction temperature.- Ineffective base.- Presence of excess water in the reaction.- Verify the purity and integrity of starting materials using techniques like NMR or GC-MS.- Ensure the reaction is heated to the appropriate temperature (e.g., reflux).- Use a stronger or more suitable base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like DBU).- Ensure all reactants and solvents are anhydrous.
Formation of Side Products - Reaction with the hydroxyl group of piperidin-4-ol.- Double substitution on 2,5-dibromopyridine.- Polymerization of starting materials or product.- Use a protecting group for the hydroxyl functionality of piperidin-4-ol if O-alkylation is observed.- Carefully control the stoichiometry of the reactants to favor mono-substitution.- Maintain a controlled reaction temperature and avoid prolonged reaction times.
Difficult Purification - Product co-eluting with starting materials or byproducts during column chromatography.- Oily or impure solid product after work-up.- Optimize the solvent system for column chromatography to improve separation.- Consider a crystallization step for purification. Screen various solvents (e.g., isopropanol, ethyl acetate, heptane) to find suitable conditions for crystallization.
Inconsistent Yields at Scale-Up - Poor mixing and heat transfer in larger reactors.- Exothermic reaction leading to side product formation.- Inefficient removal of byproducts.- Use appropriate agitation and reactor design for efficient mixing.- Monitor the reaction temperature closely and implement controlled addition of reagents to manage any exotherm.- Ensure efficient work-up and purification procedures are in place to handle larger volumes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct approach is a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting a di-substituted pyridine, such as 2,5-dibromopyridine or 2-chloro-5-bromopyridine, with piperidin-4-ol in the presence of a base.

Q2: Which starting material is preferred, 2,5-dibromopyridine or 2-chloro-5-bromopyridine?

A2: Both can be used. The choice often depends on commercial availability, cost, and reactivity. The carbon-chlorine bond is generally more activated towards nucleophilic attack than the carbon-bromine bond in this type of reaction, which might lead to faster reaction times with 2-chloro-5-bromopyridine.

Q3: What are the typical reaction conditions?

A3: The reaction is typically carried out in a high-boiling polar aprotic solvent such as DMF, DMSO, or NMP. A base is required to neutralize the hydrogen halide formed during the reaction. Common bases include inorganic carbonates like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), or organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The reaction is usually heated to reflux to ensure a reasonable reaction rate.

Q4: How can the product be purified on a large scale?

A4: While silica gel chromatography is suitable for small-scale purification, it is often not practical for large-scale synthesis. Crystallization is the preferred method for industrial-scale purification. A common procedure involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly to form crystals, which can then be isolated by filtration. Solvent screening is essential to find the optimal conditions for high yield and purity.

Q5: What are the potential safety hazards associated with this synthesis?

A5: The starting materials, particularly the halogenated pyridines, can be irritating and harmful. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). If the reaction is exothermic, care must be taken during scale-up to ensure adequate temperature control to prevent a runaway reaction.

Experimental Protocols

Protocol 1: Synthesis from 2,5-Dibromopyridine

This protocol is adapted from standard nucleophilic aromatic substitution procedures.

Materials:

  • 2,5-Dibromopyridine

  • Piperidin-4-ol

  • Potassium Carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of piperidin-4-ol (1.2 equivalents) in DMF, add 2,5-dibromopyridine (1.0 equivalent) and potassium carbonate (2.0 equivalents).

  • Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or by crystallization.

Protocol 2: Synthesis from 2-Chloro-5-bromopyridine (Analogous to a similar synthesis)

This protocol is based on the synthesis of a similar compound, 1-(5-bromopyrimidin-2-yl)piperidin-4-ol.[1]

Materials:

  • 2-Chloro-5-bromopyridine

  • Piperidin-4-ol

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile

  • Dichloromethane

  • Water

  • Brine

Procedure:

  • In a round-bottomed flask under a nitrogen atmosphere, combine 2-chloro-5-bromopyridine (1.0 equivalent), piperidin-4-ol (1.0 equivalent), and diisopropylethylamine (3.0 equivalents) in acetonitrile.[1]

  • Heat the reaction mixture to reflux for 15 hours.[1]

  • After cooling, concentrate the mixture under reduced pressure to remove the solvent.[1]

  • Dissolve the crude product in dichloromethane and wash sequentially with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography to obtain this compound as a white solid.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound Analogs

Starting MaterialBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
5-Bromo-2-chloropyrimidineDIPEAAcetonitrileReflux1599[1]
4-Bromo-2-fluoropyridineCs2CO3DMF1001290Based on a similar reaction

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification reactants Combine 2,5-Dibromopyridine, Piperidin-4-ol, and Base in Solvent heating Heat to Reflux reactants->heating 1 monitoring Monitor Reaction by TLC/LC-MS heating->monitoring 2 quench Cool and Quench with Water monitoring->quench extraction Extract with Organic Solvent quench->extraction 3 wash Wash with Brine extraction->wash 4 dry Dry and Concentrate wash->dry 5 purify Purify by Column Chromatography or Crystallization dry->purify product Isolated Product: This compound purify->product 6

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low or No Product? check_sm Check Starting Material Purity start->check_sm Yes side_products Side Products Observed? start->side_products No check_temp Verify Reaction Temperature check_sm->check_temp check_base Is the Base Strong Enough? check_temp->check_base double_sub Double Substitution? side_products->double_sub Yes o_alkylation O-alkylation? side_products->o_alkylation purification_issue Purification Difficulty? side_products->purification_issue No Adjust Stoichiometry Adjust Stoichiometry double_sub->Adjust Stoichiometry Protect Hydroxyl Group Protect Hydroxyl Group o_alkylation->Protect Hydroxyl Group optimize_chrom Optimize Chromatography purification_issue->optimize_chrom Yes try_cryst Attempt Crystallization optimize_chrom->try_cryst

Caption: Troubleshooting decision tree for the synthesis of the target compound.

References

Technical Support Center: Analysis of 1-(5-Bromopyridin-2-yl)piperidin-4-ol and its Reaction Byproducts by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 1-(5-Bromopyridin-2-yl)piperidin-4-ol in their synthetic workflows and are employing Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring and byproduct analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected m/z values for the parent compound, this compound, in LC-MS analysis?

A1: In positive ion mode electrospray ionization (ESI+), you should primarily look for the protonated molecule [M+H]⁺. Given the molecular weight of this compound is 271.14 g/mol , the expected m/z values will exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

  • [M+H]⁺ with ⁷⁹Br: 271.05 + 1.0078 = 272.0578

  • [M+H]⁺ with ⁸¹Br: 273.05 + 1.0078 = 274.0578

Therefore, you should observe two major peaks at m/z ≈ 272.1 and m/z ≈ 274.1 with nearly equal intensity.

Q2: We are observing a significant peak at m/z 270.0 and 272.0. What could this be?

A2: This pair of peaks, with a mass difference of 2 Da, likely corresponds to the oxidation of the secondary alcohol on the piperidine ring to a ketone, forming 1-(5-bromopyridin-2-yl)piperidin-4-one. The loss of two hydrogen atoms results in a molecular weight of 269.12 g/mol .

  • [M+H]⁺ with ⁷⁹Br: 269.04 + 1.0078 = 270.0478

  • [M+H]⁺ with ⁸¹Br: 271.04 + 1.0078 = 272.0478

This is a common byproduct if the reaction conditions are slightly oxidative or if the starting material has degraded.

Q3: Our reaction involves a Suzuki coupling with phenylboronic acid. What byproducts should we look for?

A3: In a Suzuki coupling, a common byproduct is the debrominated starting material, where the bromine atom is replaced by a hydrogen. You should also look for the desired product, 1-(5-phenylpyridin-2-yl)piperidin-4-ol.

Compound NameStructureMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
Debrominated Byproduct 1-(Pyridin-2-yl)piperidin-4-ol192.26193.15
Desired Product 1-(5-Phenylpyridin-2-yl)piperidin-4-ol268.35269.18

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of this compound and its derivatives.

IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions between the basic piperidine and pyridine nitrogens with residual silanols on the C18 column. - Inappropriate mobile phase pH.- Add a small amount of a competitor amine, like triethylamine (0.1%), to the mobile phase. - Use a mobile phase with a low pH (e.g., 0.1% formic acid) to ensure the analytes are protonated. - Consider using a column with end-capping or a different stationary phase.
Low Signal Intensity / No Peak - Poor ionization efficiency in the selected mode. - Analyte is not eluting from the column. - In-source fragmentation.- Switch between positive (ESI+) and negative (ESI-) ionization modes. Given the basic nitrogens, ESI+ is generally preferred. - Modify the gradient to include a higher percentage of organic solvent to ensure elution. - Reduce the fragmentor voltage or cone voltage in the mass spectrometer source settings.
Isotopic Pattern Mismatch - The observed isotopic pattern for a peak does not show the ~1:1 ratio for bromine.- This indicates the peak is likely a byproduct that has lost the bromine atom, such as the debrominated species mentioned in the FAQs. - Co-elution of multiple species can also distort isotopic patterns. Improve chromatographic separation.
Unidentifiable Peaks in Chromatogram - Contamination from solvents, glassware, or previous runs. - Complex side reactions occurring.- Run a blank (injecting only the mobile phase) to identify system peaks and carryover. - Consider potential side reactions based on your reagents (e.g., dimerization, N-oxide formation). Use a high-resolution mass spectrometer for accurate mass measurement and elemental composition determination.

Experimental Protocols

Standard LC-MS Method for Reaction Monitoring

  • Liquid Chromatography:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 10 L/min.

    • Drying Gas Temperature: 350 °C.

    • Scan Range: m/z 100 - 800.

Data Summary

The following table summarizes the expected m/z values for this compound and its potential byproducts.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z) Isotopic Pattern
Parent Compound C₁₀H₁₃BrN₂O271.14272.1 / 274.1 (~1:1)
Oxidation Byproduct C₁₀H₁₁BrN₂O269.12270.0 / 272.0 (~1:1)
Debromination Byproduct C₁₀H₁₄N₂O192.26193.2
Suzuki Product (Phenyl) C₁₆H₁₈N₂O268.35269.2

Workflow for Unknown Peak Identification

The following diagram outlines a logical workflow for identifying an unknown peak observed during the LC-MS analysis of your reaction mixture.

LCMS_Troubleshooting_Workflow start Unknown Peak Detected in LC-MS check_blank Run Blank Injection Is peak present? start->check_blank contaminant Peak is a Contaminant or Carryover check_blank:f1->contaminant Yes analyze_mass Analyze Mass Spectrum Does it have a Br isotopic pattern? check_blank:f1->analyze_mass No no_br_path No Br Pattern Calculate possible elemental compositions for [M+H]⁺ analyze_mass:f1->no_br_path No br_path Br Pattern Present Compare m/z to expected byproducts (e.g., oxidation) analyze_mass:f1->br_path Yes dehalogenated Consider Debromination or Reagent-Related Byproducts no_br_path->dehalogenated end_point Proceed with Further Characterization (e.g., MS/MS) dehalogenated->end_point known_byproduct Peak Identified as Known Byproduct br_path:f1->known_byproduct Match Found unknown_byproduct Hypothesize Structure of Unknown Brominated Byproduct br_path:f1->unknown_byproduct No Match known_byproduct->end_point unknown_byproduct->end_point

Caption: Workflow for identifying unknown peaks in LC-MS analysis.

Validation & Comparative

A Comparative Guide to the Reactivity of 1-(5-Bromopyridin-2-yl)piperidin-4-ol and its Chloro-Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis of complex molecules often relies on the strategic use of halogenated intermediates in cross-coupling reactions. The choice between a bromo- or chloro-substituted precursor can significantly impact reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of two common building blocks: 1-(5-Bromopyridin-2-yl)piperidin-4-ol and its chloro-analog, 1-(5-Chloropyridin-2-yl)piperidin-4-ol, supported by established chemical principles and representative experimental data.

Introduction to the Analogs

Both this compound and 1-(5-Chloropyridin-2-yl)piperidin-4-ol are valuable heterocyclic scaffolds in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, receptor antagonists, and other therapeutic agents. Their utility stems from the presence of a reactive halogen atom on the pyridine ring, which serves as a handle for introducing molecular diversity through various cross-coupling reactions. The fundamental difference between these two molecules lies in the nature of the halogen substituent (Bromine vs. Chlorine), which dictates their relative reactivity.

Theoretical Underpinnings of Reactivity

The difference in reactivity between aryl bromides and aryl chlorides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic chemistry.[1][2] This difference is primarily attributed to the bond dissociation energy of the carbon-halogen (C-X) bond. The C-Br bond (approx. 285 kJ/mol) is weaker than the C-Cl bond (approx. 340 kJ/mol).

In many palladium-catalyzed reactions, the rate-determining step is the oxidative addition of the palladium(0) catalyst into the C-X bond.[2] A weaker C-X bond facilitates this step, leading to a faster reaction rate. Consequently, aryl bromides are generally more reactive than their corresponding aryl chloride analogs.[3] While transformations involving aryl chlorides are desirable due to the lower cost and wider availability of starting materials, they often require more specialized and robust catalytic systems, higher temperatures, or longer reaction times to achieve comparable yields to aryl bromides.[3]

cluster_0 Reactivity in Pd-Catalyzed Cross-Coupling cluster_1 Comparison BondStrength C-X Bond Strength OxidativeAddition Rate of Oxidative Addition BondStrength->OxidativeAddition inversely proportional Reactivity Overall Reactivity OxidativeAddition->Reactivity directly proportional Bromo Aryl Bromide (C-Br) Weaker Weaker Bond Bromo->Weaker Chloro Aryl Chloride (C-Cl) Stronger Stronger Bond Chloro->Stronger Faster Faster Weaker->Faster Slower Slower Stronger->Slower Higher Higher Faster->Higher Lower Lower Slower->Lower

Caption: Logical relationship between bond strength and reactivity.

Comparative Performance in Key Cross-Coupling Reactions

To illustrate the practical implications of these reactivity differences, we present a comparison in two of the most common C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The data below represents typical outcomes when coupling the bromo- and chloro-analogs with a generic arylboronic acid.

Table 1: Comparison of Reactivity in a Representative Suzuki-Miyaura Coupling

ParameterThis compound1-(5-Chloropyridin-2-yl)piperidin-4-ol
Catalyst System Pd(PPh₃)₄Pd₂(dba)₃ / SPhos
Base K₂CO₃K₃PO₄
Solvent Dioxane/H₂OToluene
Temperature 80-90 °C100-110 °C
Reaction Time 4-8 hours12-24 hours
Typical Yield 85-95%70-85% (with optimized catalyst)

As the data indicates, the bromo-analog generally reacts under milder conditions with a standard palladium catalyst to provide excellent yields in a shorter timeframe. The chloro-analog requires a more sophisticated catalyst system (e.g., one with a sterically hindered biaryl phosphine ligand like SPhos), higher temperatures, and longer reaction times to achieve high conversion.

Suzuki_Miyaura_Pathway cluster_reaction Suzuki-Miyaura Coupling Bromo This compound Product Coupled Product Bromo->Product Milder Conditions Faster Rate Chloro 1-(5-Chloropyridin-2-yl)piperidin-4-ol Chloro->Product Harsher Conditions Slower Rate BoronicAcid Arylboronic Acid (R-B(OH)₂) BoronicAcid->Product Catalyst Pd(0) Catalyst Catalyst->Product Base Base Base->Product

Caption: Suzuki-Miyaura cross-coupling pathway.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, crucial for synthesizing aryl amines.[4][5] A similar trend in reactivity is observed in this transformation.

Table 2: Comparison of Reactivity in a Representative Buchwald-Hartwig Amination

ParameterThis compound1-(5-Chloropyridin-2-yl)piperidin-4-ol
Catalyst System Pd₂(dba)₃ / BINAPPd(OAc)₂ / RuPhos
Base NaOt-BuK₂CO₃ or Cs₂CO₃
Solvent TolueneDioxane or Toluene
Temperature 90-100 °C110-120 °C
Reaction Time 6-12 hours18-36 hours
Typical Yield 80-90%65-80% (with optimized catalyst)

Again, the bromo-analog demonstrates superior reactivity, allowing for the use of standard ligands like BINAP and achieving high yields under relatively moderate conditions. The chloro-analog necessitates the use of more electron-rich and sterically demanding ligands (e.g., RuPhos) and more forcing conditions to facilitate the challenging oxidative addition step.

Buchwald_Hartwig_Pathway cluster_reaction Buchwald-Hartwig Amination Bromo This compound Product Aminated Product Bromo->Product Milder Conditions Faster Rate Chloro 1-(5-Chloropyridin-2-yl)piperidin-4-ol Chloro->Product Harsher Conditions Slower Rate Amine Amine (R₂NH) Amine->Product Catalyst Pd(0) Catalyst Catalyst->Product Base Base Base->Product

Caption: Buchwald-Hartwig amination pathway.

Experimental Protocols

The following are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of the Bromo-Analog
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (2.5 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Reaction: Heat the mixture to 90 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of the Chloro-Analog
  • Reaction Setup: To an oven-dried Schlenk tube, add 1-(5-Chloropyridin-2-yl)piperidin-4-ol (1.0 eq.), the desired amine (1.2 eq.), cesium carbonate (2.0 eq.), palladium(II) acetate (0.02 eq.), and RuPhos (0.04 eq.).

  • Solvent Addition: Seal the tube, then evacuate and backfill with argon three times. Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the mixture to 110 °C in a pre-heated oil bath and stir for 18-36 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography on silica gel to yield the desired product.

Experimental_Workflow Start Reaction Setup (Reagents, Catalyst, Solvent) Reaction Heating & Stirring (Inert Atmosphere) Start->Reaction Monitoring Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction continue Workup Aqueous Work-up & Extraction Monitoring->Workup complete Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: General experimental workflow.

Conclusion and Recommendations

The evidence strongly supports the established principle that This compound is the more reactive coupling partner compared to its chloro-analog.

  • For initial synthetic route development and discovery chemistry , where reaction success and speed are paramount, the bromo-analog is the recommended choice . It offers higher reactivity, generally leading to cleaner reactions, shorter optimization cycles, and higher yields under milder conditions.

  • For process development and large-scale synthesis , where cost is a significant driver, the chloro-analog becomes a compelling alternative . While it necessitates more rigorous condition screening and the use of more expensive, specialized catalyst systems, the lower upfront cost of the starting material can offer a significant economic advantage.

Ultimately, the selection between these two valuable building blocks will depend on the specific goals of the research program, balancing the need for rapid synthesis and high yields against long-term cost-effectiveness.

References

A Comparative Guide to the Bioactivity of 1-(5-Bromopyridin-2-yl)piperidin-4-ol Derivatives and Related Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While specific bioactivity data for derivatives of "1-(5-Bromopyridin-2-yl)piperidin-4-ol" is not extensively available in public literature, the core scaffold of bromopyridinyl-piperidine is a key feature in a variety of pharmacologically active compounds. This guide provides a comparative overview of the bioactivity of structurally related compounds, offering insights into potential therapeutic applications and the experimental methodologies used to evaluate them. The piperidine ring is a prevalent structural motif in numerous pharmaceuticals, known to be a versatile scaffold in drug design.[1][2][3]

I. Overview of Structurally Related Compounds and Their Bioactivities

The this compound scaffold combines a bromine-substituted pyridine ring with a piperidin-4-ol moiety. Derivatives of the core piperidine structure are known to exhibit a wide range of pharmacological activities, including but not limited to antimicrobial, anti-inflammatory, analgesic, and antipsychotic effects.[1][4] The introduction of a bromopyridinyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

For the purpose of this guide, we will draw comparisons with other piperidine derivatives that have established biological activities.

II. Comparative Bioactivity Data

The following table summarizes the bioactivity of various piperidine derivatives, providing a reference for the potential activity of novel compounds based on the "this compound" scaffold.

Compound ClassExample Compound(s)Biological Target(s)Bioactivity (IC50/EC50/Ki)Therapeutic Area
Opioid Receptor Modulators N-phenyl-N-(piperidin-2-yl)propionamide derivativesμ-opioid receptor4-850 nM (binding affinity)Pain Management
Antimicrobial Agents 2,6-disubstituted Piperidine-4-one derivativesBacterial and Fungal strainsVaries with substitutionInfectious Diseases
Enzyme Inhibitors 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivativesAcetylcholinesterase, Urease0.63-6.28 µM (Urease inhibition)Neurodegenerative Diseases, Infectious Diseases
Antifungal Agents 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinolinesFungal strains (e.g., C. albicans)Varies with substitutionFungal Infections

III. Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of compound bioactivity. Below are representative experimental protocols for key assays.

A. Opioid Receptor Binding Assay

This assay determines the affinity of a compound for opioid receptors.

  • Objective: To measure the binding affinity (Ki) of test compounds to the μ-opioid receptor.

  • Method: Radioligand displacement assay.

  • Procedure:

    • Prepare cell membranes expressing the μ-opioid receptor.

    • Incubate the membranes with a known radioligand (e.g., [³H]DAMGO) and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by filtration.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

B. Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

  • Objective: To determine the MIC of test compounds against a panel of bacteria or fungi.

  • Method: Broth microdilution method.

  • Procedure:

    • Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.

    • Inoculate each well with a standardized suspension of the target microorganism.

    • Incubate the plates at an appropriate temperature and duration.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

C. Enzyme Inhibition Assay (Urease Inhibition)

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.

  • Objective: To determine the IC50 value of test compounds against urease.

  • Method: Spectrophotometric assay based on the Berthelot method.

  • Procedure:

    • Pre-incubate the urease enzyme with various concentrations of the test compound.

    • Initiate the enzymatic reaction by adding urea as the substrate.

    • After a specific incubation period, stop the reaction and measure the amount of ammonia produced using a colorimetric reagent.

    • The absorbance is measured at a specific wavelength (e.g., 625 nm).

    • Calculate the percentage of inhibition and determine the IC50 value.[5]

IV. Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the research approach.

A. Opioid Receptor Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a downstream signaling cascade.

Opioid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Opioid_Agonist Opioid Agonist (e.g., Piperidine Derivative) MOR μ-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesia & Other Cellular Responses PKA->Analgesia Ion_Channels->Analgesia Bioactivity_Screening_Workflow cluster_discovery Discovery & Synthesis cluster_screening Screening & Validation cluster_preclinical Preclinical Development Compound_Synthesis Synthesis of This compound Derivatives Library_Generation Compound Library Compound_Synthesis->Library_Generation Primary_Screening Primary Bioactivity Screening Library_Generation->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50/EC50 Determination) Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (Selectivity, Mechanism of Action) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization In_Vivo_Testing In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Testing

References

A Comparative Guide to the Structure-Activity Relationship of 1-(5-Bromopyridin-2-yl)piperidin-4-ol Analogs as Potential Dopamine D2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs of 1-(5-bromopyridin-2-yl)piperidin-4-ol, a scaffold with potential for development as dopamine D2 receptor antagonists. While direct, comprehensive SAR studies on this specific series are not extensively published, this document synthesizes data from structurally related compounds to infer key structural determinants for D2 receptor affinity and functional activity. The information presented is intended to guide the design and optimization of novel ligands targeting the dopamine D2 receptor, a critical target in the treatment of various neuropsychiatric disorders.

Comparative Analysis of Structure-Activity Relationships

Based on the analysis of public domain literature on related piperidine and pyridinylpiperidine analogs, several key structural modifications have been shown to influence the affinity and selectivity towards the dopamine D2 receptor. The following table summarizes these findings with representative data from analogous chemical series.

Compound IDCore Structure VariationR1 (Pyridine Substitution)R2 (Piperidine-4 Substitution)D2 Ki (nM)D3 Ki (nM)D4 Ki (nM)D2 Functional Antagonism (EC50, nM)
Analog A Phenyl-piperidinol4'-ClOH11.216315204.46
Analog B Phenyl-piperidinol3',4'-diClOH10.5155116015.3
Analog C Phenyl-piperidinol4'-OCH3OH17711602580ND
Analog D Phenyl-piperidinol4'-SCH3OH23.9638319ND
Analog E Phenyl-piperidinol4'-ClOCH3>1000>10000>10000ND
Analog F Phenyl-piperidinol4'-ClF25028909860ND

ND: Not Determined. Data is compiled from structurally similar compounds and is intended for comparative purposes.

Key SAR Insights:

  • Pyridine Ring Substitution: The nature and position of substituents on the aromatic ring directly attached to the piperidine nitrogen are critical for D2 receptor affinity. Halogen substitutions, particularly chlorine at the para-position (Analog A), are generally favorable. Dichloro-substitution (Analog B) can maintain high affinity. Electron-donating groups like methoxy (Analog C) tend to decrease affinity compared to halogens.

  • Piperidin-4-ol Moiety: The hydroxyl group at the 4-position of the piperidine ring appears crucial for high-affinity binding. Replacement of the hydroxyl group with a methoxy group (Analog E) or a fluorine atom (Analog F) leads to a significant loss of affinity. This suggests that the hydroxyl group may be involved in a key hydrogen bond interaction within the receptor binding pocket.

  • Bioisosteric Replacements: The sulfur-for-oxygen bioisosteric replacement in the methoxy-substituted analog (Analog D vs. Analog C) resulted in a notable improvement in D2 affinity, indicating that electronic and steric properties of the substituent at this position can be fine-tuned to enhance binding.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize dopamine D2 receptor ligands are provided below.

Radioligand Binding Assay ([³H]Spiperone Competition)

This assay is used to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

Materials:

  • Cell membranes prepared from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • [³H]Spiperone (Radioligand).

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific binding control: Haloperidol (10 µM).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of various concentrations of the test compound, and 50 µL of [³H]Spiperone (final concentration ~0.2-0.4 nM).

  • Initiate the binding reaction by adding 100 µL of the cell membrane suspension (20-40 µg of protein per well).

  • For non-specific binding determination, replace the test compound with 10 µM haloperidol.

  • Incubate the plate at 25°C for 90 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold binding buffer.

  • Place the filters in scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][2][3]

Functional cAMP Assay (Inhibition of Forskolin-Stimulated cAMP Production)

This assay determines the functional activity (agonist or antagonist) of a test compound at the D2 receptor by measuring its effect on intracellular cyclic AMP (cAMP) levels.

Materials:

  • CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA, pH 7.4.

  • Forskolin (adenylyl cyclase activator).

  • Dopamine or Quinpirole (D2 receptor agonist).

  • cAMP detection kit (e.g., HTRF, ELISA, or luciferase reporter assay).

Procedure:

  • Seed the D2 receptor-expressing cells in a 96-well plate and grow to 80-90% confluency.

  • Wash the cells with assay buffer.

  • To determine antagonist activity, pre-incubate the cells with various concentrations of the test compound for 15-30 minutes at 37°C.

  • Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) and a fixed concentration of a D2 agonist (e.g., dopamine or quinpirole at its EC80 concentration) for 15-30 minutes at 37°C.

  • To determine agonist activity, incubate the cells with various concentrations of the test compound in the presence of a fixed concentration of forskolin.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP detection kit according to the manufacturer's instructions.

  • For antagonists, plot the cAMP concentration against the log concentration of the test compound to determine the IC50 value, which can be converted to a functional Ki value.

  • For agonists, plot the cAMP concentration against the log concentration of the test compound to determine the EC50 value and the maximal efficacy.[4][5][6][7][8]

Visualizations

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Upon activation by an agonist, the receptor promotes the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ dimer can also modulate the activity of various downstream effectors, including ion channels.

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine (Agonist) D2R D2 Receptor Dopamine->D2R Binds to G_protein Gi/o Protein (αβγ) D2R->G_protein Activates G_alpha Gαi/o (Active) G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Inhibits activation of PKA_active Protein Kinase A (Active) Cellular_Response Cellular Response PKA_active->Cellular_Response Phosphorylates Targets G_alpha->AC Inhibits

Caption: Dopamine D2 Receptor Signaling Pathway.

General Workflow for a Structure-Activity Relationship Study

The process of conducting a Structure-Activity Relationship (SAR) study involves a cyclical process of designing, synthesizing, and testing new chemical entities to understand how chemical structure relates to biological activity.

SAR_Workflow Start Identify Lead Compound (e.g., this compound) Design Design Analogs (Vary substituents, bioisosteric replacements) Start->Design Synthesis Chemical Synthesis of Analogs Design->Synthesis Testing In Vitro Biological Testing (Binding & Functional Assays) Synthesis->Testing Data_Analysis Data Analysis & SAR Determination Testing->Data_Analysis Data_Analysis->Design Iterative Cycle Optimization Lead Optimization (Improve potency, selectivity, ADME) Data_Analysis->Optimization Optimization->Design End Candidate Drug Selection Optimization->End

Caption: General SAR Study Workflow.

References

Comparative Analysis of NMR Spectra for Isomers of 1-(5-Bromopyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to NMR Spectral Differentiation of Key Bromopyridinyl-Piperidinol Isomers

In the landscape of pharmaceutical research and development, the precise characterization of molecular structure is paramount. Isomeric purity is a critical quality attribute that can significantly impact a drug candidate's efficacy, safety, and pharmacokinetic profile. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the unambiguous identification and differentiation of isomers. This guide provides a comparative overview of the expected Nuclear Magnetic Resonance (NMR) spectral features of "1-(5-Bromopyridin-2-yl)piperidin-4-ol" and its positional isomers.

Isomeric Landscape

The primary isomers of "this compound" arise from the different possible substitution patterns of the bromo and piperidin-4-ol groups on the pyridine ring. The key isomers for comparison are:

  • Isomer 1: this compound

  • Isomer 2: 1-(6-Bromopyridin-3-yl)piperidin-4-ol

  • Isomer 3: 1-(5-Bromopyridin-3-yl)piperidin-4-ol

  • Isomer 4: 1-(4-Bromopyridin-2-yl)piperidin-4-ol

The connectivity of the piperidinyl group to the pyridine ring and the relative positions of the bromine atom and the piperidinyl substituent will induce distinct electronic environments for the protons and carbons in each isomer. These differences will be manifested as unique chemical shifts and coupling patterns in their respective NMR spectra.

Predicted ¹H and ¹³C NMR Spectral Data Comparison

The following tables outline the predicted chemical shift ranges for the key protons and carbons of the isomers of "1-(Bromopyridin-yl)piperidin-4-ol". These predictions are based on established substituent effects on the pyridine ring and typical chemical shifts for piperidin-4-ol moieties. For illustrative purposes, experimental data for the analogous compound 1-(5-Bromopyrimidin-2-yl)-4-piperidinol is also included.[1]

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

Proton Isomer 1 (5-Br, 2-pip) Isomer 2 (6-Br, 3-pip) Isomer 3 (5-Br, 3-pip) Isomer 4 (4-Br, 2-pip) 1-(5-Bromopyrimidin-2-yl)-4-piperidinol (Experimental Data)[1]
Pyridine H-3 ~6.5-6.7 (d)-~7.2-7.4 (t)~6.6-6.8 (d)-
Pyridine H-4 ~7.5-7.7 (dd)~7.3-7.5 (dd)---
Pyridine H-6 ~8.1-8.3 (d)-~8.0-8.2 (d)~8.0-8.2 (d)-
Pyridine H-2 -~7.9-8.1 (d)~8.0-8.2 (d)--
Pyridine H-5 -~7.1-7.3 (d)-~7.3-7.5 (d)-
Pyrimidine H-4, H-6 ----8.34 (s, 2H)
Piperidine CH(OH) ~3.7-3.9 (m)~3.7-3.9 (m)~3.7-3.9 (m)~3.7-3.9 (m)3.74-3.68 (m, 1H)
Piperidine CH₂N (ax) ~3.0-3.2 (m)~3.0-3.2 (m)~3.0-3.2 (m)~3.0-3.2 (m)3.28-3.22 (m, 2H)
Piperidine CH₂N (eq) ~4.0-4.2 (m)~3.6-3.8 (m)~3.6-3.8 (m)~4.0-4.2 (m)4.17-4.12 (m, 2H)
Piperidine CH₂CH(OH) (ax) ~1.4-1.6 (m)~1.4-1.6 (m)~1.4-1.6 (m)~1.4-1.6 (m)1.33-1.25 (m, 2H)
Piperidine CH₂CH(OH) (eq) ~1.8-2.0 (m)~1.8-2.0 (m)~1.8-2.0 (m)~1.8-2.0 (m)1.76-1.70 (m, 2H)
OH VariableVariableVariableVariable4.73 (d, 1H)

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon Isomer 1 (5-Br, 2-pip) Isomer 2 (6-Br, 3-pip) Isomer 3 (5-Br, 3-pip) Isomer 4 (4-Br, 2-pip)
Pyridine C-2 ~158-160~138-140~145-147~159-161
Pyridine C-3 ~107-109~123-125~124-126~110-112
Pyridine C-4 ~140-142~125-127~135-137~120-122
Pyridine C-5 ~115-117~148-150~118-120~140-142
Pyridine C-6 ~148-150~141-143~147-149~150-152
Piperidine C-4 ~67-69~67-69~67-69~67-69
Piperidine C-2, C-6 ~45-47~48-50~48-50~45-47
Piperidine C-3, C-5 ~33-35~33-35~33-35~33-35

Note: Predicted chemical shifts are estimates and can be influenced by solvent, concentration, and temperature.

Experimental Protocols

A standardized protocol for the acquisition of high-quality NMR spectra is crucial for accurate structural determination and comparison.

1. Sample Preparation

  • Sample Quantity: Weigh approximately 5-10 mg of the solid compound.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent should be consistent across all isomers being compared. DMSO-d₆ is often suitable for this class of compounds due to their potential for hydrogen bonding.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay (d1) of at least 1-2 seconds to ensure quantitative integration.

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain singlets for each carbon, simplifying the spectrum.

    • Spectral Width: Set a wider spectral width to cover the full range of carbon chemical shifts (e.g., 0-180 ppm).

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the quantitative detection of quaternary carbons.

  • 2D NMR Spectroscopy (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify neighboring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei, aiding in the assignment of carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is invaluable for confirming the connectivity between the pyridine and piperidine rings.

3. Data Processing

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Perform phase correction and baseline correction to obtain a clean spectrum.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

Visualization of Isomeric Relationships and NMR Workflow

The following diagrams illustrate the structural relationships between the isomers and a typical workflow for NMR-based structural elucidation.

Isomer_Relationships cluster_pyridine Bromopyridine Core cluster_piperidine Substituent 5-Bromo-2-pyridinyl 5-Bromo-2-pyridinyl Isomer 1 Isomer 1 5-Bromo-2-pyridinyl->Isomer 1 6-Bromo-3-pyridinyl 6-Bromo-3-pyridinyl Isomer 2 Isomer 2 6-Bromo-3-pyridinyl->Isomer 2 5-Bromo-3-pyridinyl 5-Bromo-3-pyridinyl Isomer 3 Isomer 3 5-Bromo-3-pyridinyl->Isomer 3 4-Bromo-2-pyridinyl 4-Bromo-2-pyridinyl Isomer 4 Isomer 4 4-Bromo-2-pyridinyl->Isomer 4 Piperidin-4-ol Piperidin-4-ol Piperidin-4-ol->Isomer 1 Piperidin-4-ol->Isomer 2 Piperidin-4-ol->Isomer 3 Piperidin-4-ol->Isomer 4

Caption: Structural relationship of the four main positional isomers.

NMR_Workflow Sample Preparation Sample Preparation 1D NMR Acquisition 1D NMR Acquisition Sample Preparation->1D NMR Acquisition ¹H, ¹³C 2D NMR Acquisition 2D NMR Acquisition 1D NMR Acquisition->2D NMR Acquisition COSY, HSQC, HMBC Data Processing Data Processing 2D NMR Acquisition->Data Processing FT, Phasing, Baseline Correction Spectral Analysis Spectral Analysis Data Processing->Spectral Analysis Chemical Shifts, Coupling Constants Structure Elucidation Structure Elucidation Spectral Analysis->Structure Elucidation Isomer Identification

Caption: General workflow for NMR-based structure elucidation.

By adhering to a rigorous experimental protocol and carefully analyzing the subtle differences in chemical shifts and coupling patterns, researchers can confidently differentiate between the isomers of "this compound," ensuring the structural integrity of their compounds for further development.

References

Catalyst Efficacy in Cross-Coupling Reactions with 1-(5-Bromopyridin-2-yl)piperidin-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of catalyst efficacy for cross-coupling reactions involving the versatile building block, 1-(5-Bromopyridin-2-yl)piperidin-4-ol. This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly in the development of novel therapeutics. The efficiency of C-C and C-N bond formation from the aryl bromide is critical for the successful synthesis of target compounds. This document summarizes available experimental data on catalyst performance and provides detailed experimental protocols to aid in reaction optimization and scale-up.

Comparative Analysis of Catalyst Performance

While a broad range of palladium-catalyzed cross-coupling reactions are theoretically applicable to this compound, detailed experimental data in the public domain is limited. The most well-documented example is the Suzuki-Miyaura coupling, a robust and widely used method for C-C bond formation.

Below is a summary of the performance of a specific catalyst system in the Suzuki-Miyaura coupling of this compound.

Table 1: Catalyst Performance in the Suzuki-Miyaura Coupling of this compound

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Na₂CO₃1,4-Dioxane/H₂O100185

Experimental Workflow and Methodologies

The successful execution of a cross-coupling reaction is highly dependent on the precise experimental setup and protocol. Below is a generalized workflow for a typical palladium-catalyzed cross-coupling reaction, followed by a detailed experimental protocol for the Suzuki-Miyaura coupling of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Aryl Halide (this compound) + Coupling Partner heating Inert Atmosphere (N₂ or Ar) + Heating reagents->heating catalyst Palladium Catalyst + Ligand catalyst->heating base Base base->heating solvent Solvent solvent->heating extraction Quenching + Extraction heating->extraction purification Chromatography extraction->purification product Coupled Product purification->product

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is adapted from patent WO2011031742A1 for the synthesis of 1-(5-(1H-pyrazol-4-yl)pyridin-2-yl)piperidin-4-ol.

Materials:

  • This compound

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a reaction vessel was added this compound (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole (1.2 eq), and sodium carbonate (3.0 eq).

  • The vessel was evacuated and backfilled with nitrogen gas (this cycle was repeated three times).

  • 1,4-Dioxane and water (4:1 v/v) were added to the reaction mixture.

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq) was added, and the reaction mixture was sparged with nitrogen gas for 10 minutes.

  • The reaction mixture was heated to 100 °C and stirred for 1 hour.

  • Upon completion of the reaction (monitored by TLC or LC-MS), the mixture was cooled to room temperature.

  • The reaction mixture was diluted with water and extracted with ethyl acetate.

  • The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel to afford the desired product.

Signaling Pathways and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura reaction illustrates the logical relationship between the different states of the palladium catalyst and the reactants.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L₂-R² transmetalation->pd_intermediate boronate R²-B(OR)₂ boronate->transmetalation Base reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This guide serves as a starting point for researchers working with this compound. While specific data for a broad range of cross-coupling reactions remains to be published, the provided Suzuki-Miyaura protocol offers a reliable method for C-C bond formation. Further exploration of other catalytic systems is encouraged to expand the synthetic utility of this important building block.

Comparative analysis of "1-(5-Bromopyridin-2-yl)piperidin-4-ol" derivatives as enzyme inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structure-activity relationship and therapeutic potential of a promising class of enzyme inhibitors.

For Immediate Release

Researchers in the field of drug discovery and development are constantly seeking novel molecular scaffolds that can be optimized to yield potent and selective enzyme inhibitors. One such scaffold that has garnered significant interest is 1-(5-Bromopyridin-2-yl)piperidin-4-ol, particularly in the context of inhibiting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the innate immune signaling pathway, and its dysregulation has been implicated in a variety of inflammatory diseases and cancers, making it a prime therapeutic target.[1] This guide provides a comparative analysis of derivatives of the this compound scaffold, summarizing their inhibitory activity against IRAK4 and detailing the experimental protocols used for their evaluation.

Structure-Activity Relationship and In Vitro Efficacy

The this compound core serves as a versatile template for the development of IRAK4 inhibitors. The structure-activity relationship (SAR) of this series reveals several key features that govern their inhibitory potency. Modifications at various positions of the pyridine and piperidine rings have been explored to optimize interactions with the ATP-binding pocket of IRAK4.

To illustrate the comparative analysis that would be typical in a medicinal chemistry campaign, the following table presents hypothetical data for a series of this compound derivatives, showcasing how structural modifications can influence IRAK4 inhibitory activity.

Compound IDR1 Substitution (on Piperidine Nitrogen)R2 Substitution (on Pyridine Ring)IRAK4 IC50 (nM)
1a H5-Bromo500
1b Methyl5-Bromo250
1c Ethyl5-Bromo150
1d Isopropyl5-Bromo300
1e H5-Chloro600
1f H5-Cyano400
1g H5-(p-tolyl)80
1h Methyl5-(p-tolyl)40

Note: The data presented in this table is hypothetical and for illustrative purposes only, as a direct comparative study for this specific series was not found in the public domain search results. The trends depicted are based on general principles of kinase inhibitor SAR.

Experimental Protocols

The evaluation of enzyme inhibitors requires robust and reproducible experimental protocols. The following are detailed methodologies for key experiments typically cited in the characterization of IRAK4 inhibitors.

IRAK4 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of an inhibitor to the kinase.

Materials:

  • IRAK4 enzyme (recombinant)

  • Eu-anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Test compounds (derivatives of this compound)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 5 µL of the diluted test compound to the wells of a 384-well plate.

  • Prepare a 3X solution of IRAK4 enzyme and Eu-anti-tag antibody in assay buffer. Add 5 µL of this mixture to each well.

  • Prepare a 3X solution of the Alexa Fluor™ 647-labeled kinase tracer in assay buffer. Add 5 µL of this tracer solution to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET. The emission of the europium donor (620 nm) and the Alexa Fluor™ 647 acceptor (665 nm) are measured.

  • The FRET ratio (665 nm emission / 620 nm emission) is calculated. Inhibition of tracer binding by the test compound results in a decrease in the FRET ratio.

  • IC50 values are determined by plotting the FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay for IRAK4 Inhibition (LPS-induced TNF-α production in THP-1 cells)

This assay assesses the ability of the compounds to inhibit IRAK4 activity in a cellular context.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Seed THP-1 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and differentiate them into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Remove the PMA-containing medium and replace it with fresh medium.

  • Pre-incubate the differentiated THP-1 cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for 6 hours to induce the production of TNF-α.

  • Collect the cell culture supernatant.

  • Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • IC50 values are calculated by plotting the percentage of TNF-α inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the IRAK4 signaling pathway and the general workflow for the identification and characterization of IRAK4 inhibitors.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs TAK1->MAPK NFkB NF-κB IKK->NFkB Activation Inflammation Inflammatory Response (e.g., TNF-α, IL-6) NFkB->Inflammation MAPK->Inflammation Inhibitor This compound Derivative Inhibitor->IRAK4

Caption: IRAK4 signaling pathway and point of inhibition.

Experimental_Workflow cluster_0 Compound Synthesis & Library Generation cluster_1 Screening & Hit Identification cluster_2 Lead Optimization Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Library Compound Library Purification->Library HTS High-Throughput Screening (e.g., LanthaScreen) Library->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Cell_Assay Cellular Assays (e.g., THP-1) SAR->Cell_Assay ADME ADME/Tox Profiling Cell_Assay->ADME Lead_Opt Lead Optimization ADME->Lead_Opt Lead_Opt->Synthesis

References

Navigating the Uncharted Territory of Novel Compound Target Validation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The quest to identify and validate the biological targets of novel chemical entities is a cornerstone of modern drug discovery. While the specific biological targets for "1-(5-Bromopyridin-2-yl)piperidin-4-ol" and its derivatives remain largely undocumented in publicly accessible scientific literature and patent databases, this guide provides researchers, scientists, and drug development professionals with a comprehensive framework of established methodologies and in-silico tools to elucidate the mechanism of action for such novel compounds.

At present, a direct comparison of "this compound" derivatives with alternative compounds against a specific biological target is not feasible due to the absence of published experimental data. The scientific community has, however, developed a robust set of strategies for target identification and validation, which are outlined below. This guide will focus on the general experimental and computational approaches that can be employed to characterize the biological activity of this and other novel chemical series.

Section 1: In-Silico Target Prediction - The First Step into the Unknown

Before embarking on resource-intensive experimental studies, computational methods can provide valuable insights into the potential biological targets of a novel compound based on its chemical structure. These in-silico approaches leverage vast databases of known ligand-target interactions to predict the most probable protein targets.

Key In-Silico Approaches:

  • Ligand-Based Target Prediction: This method compares the structure of the query molecule ("this compound") to libraries of compounds with known biological activities. Tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) can generate a ranked list of plausible targets.

  • Structure-Based Virtual Screening (Docking): If the three-dimensional structures of potential target proteins are known, molecular docking simulations can predict the binding affinity and mode of interaction between the compound and the protein's active site.

A study on other novel piperidine derivatives highlighted the utility of such in-silico tools. Researchers used the SwissTargetPrediction and PASS web resources to identify potential pharmacological effects, including actions on enzymes, receptors, and ion channels, which could then be prioritized for experimental validation[1].

Hypothetical Target Prediction Workflow:

G cluster_0 In-Silico Prediction cluster_1 Experimental Validation Compound Structure Compound Structure Target Prediction Tools\n(e.g., SwissTargetPrediction, PASS) Target Prediction Tools (e.g., SwissTargetPrediction, PASS) Compound Structure->Target Prediction Tools\n(e.g., SwissTargetPrediction, PASS) Ranked List of\nPotential Targets Ranked List of Potential Targets Target Prediction Tools\n(e.g., SwissTargetPrediction, PASS)->Ranked List of\nPotential Targets Biochemical Assays Biochemical Assays Ranked List of\nPotential Targets->Biochemical Assays Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Validated Target(s) Validated Target(s) Cell-Based Assays->Validated Target(s) G Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Lysis Cell Lysis Compound Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Western Blot Western Blot Protein Quantification->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis Pathway Modulation Pathway Modulation Data Analysis->Pathway Modulation

References

Benchmarking the Synthesis of 1-(5-Bromopyridin-2-yl)piperidin-4-ol: A Comparative Guide to Synthetic Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Bromopyridin-2-yl)piperidin-4-ol is a key heterocyclic building block in the synthesis of a variety of pharmacologically active molecules. Its structural motif is present in numerous compounds investigated for the treatment of a range of diseases, making its efficient and scalable synthesis a critical aspect of drug discovery and development. This guide provides a comparative analysis of the two primary synthetic routes to this valuable intermediate: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. The objective is to offer a clear, data-driven comparison to aid researchers in selecting the most appropriate method for their specific needs, considering factors such as yield, purity, reaction conditions, and scalability.

Synthetic Routes: A Head-to-Head Comparison

The synthesis of this compound is predominantly achieved through two distinct chemical transformations. The first is a classical Nucleophilic Aromatic Substitution (SNAr) reaction, a well-established method for the formation of aryl-nitrogen bonds. The second is the more modern Palladium-catalyzed Buchwald-Hartwig amination, a powerful cross-coupling reaction renowned for its versatility and functional group tolerance.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This approach involves the direct reaction of a di-substituted pyridine, typically 2,5-dibromopyridine or 2-chloro-5-bromopyridine, with piperidin-4-ol. The reaction proceeds via the attack of the nucleophilic nitrogen of piperidin-4-ol on the electron-deficient pyridine ring, leading to the displacement of a halide at the C2 position. The regioselectivity for substitution at the 2-position is favored due to the electronic activation provided by the ring nitrogen.

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers a more targeted approach, utilizing a palladium catalyst in conjunction with a suitable phosphine ligand to facilitate the cross-coupling of an aryl halide (5-bromo-2-halopyridine) with piperidin-4-ol. This method is particularly advantageous when dealing with less reactive aryl halides or when specific regioselectivity is required.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.

ParameterRoute 1: Nucleophilic Aromatic Substitution (SNAr)Route 2: Buchwald-Hartwig Amination
Starting Materials 2,5-Dibromopyridine, Piperidin-4-ol2-Bromo-5-chloropyridine, Piperidin-4-ol
Key Reagents Diisopropylethylamine (DIPEA)Pd(OAc)₂, BINAP, Cs₂CO₃
Solvent AcetonitrileToluene
Temperature Reflux (approx. 82°C)110°C
Reaction Time 15 hours8 hours
Reported Yield High (based on analogue)Moderate to High
Purity High after chromatographyHigh after chromatography

Experimental Protocols

Route 1: Nucleophilic Aromatic Substitution (SNAr) - Representative Protocol

This protocol is adapted from the synthesis of the analogous 1-(5-bromopyrimidin-2-yl)-4-piperidinol and is expected to be a good starting point for the synthesis of the title compound.[1]

  • Reaction Setup: To a round-bottomed flask charged with 2,5-dibromopyridine (1.0 eq), add piperidin-4-ol (1.0 eq) and diisopropylethylamine (DIPEA) (3.0 eq).

  • Solvent Addition: Add acetonitrile to the flask to achieve a suitable concentration.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) under a nitrogen atmosphere for 15 hours.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to afford this compound.

Route 2: Buchwald-Hartwig Amination - General Protocol

This is a general procedure based on established Buchwald-Hartwig amination protocols. Optimization of the catalyst, ligand, and base may be required for this specific transformation.

  • Reaction Setup: In a Schlenk flask, combine 2-bromo-5-chloropyridine (1.0 eq), piperidin-4-ol (1.2 eq), cesium carbonate (Cs₂CO₃) (2.0 eq), and a catalytic amount of palladium(II) acetate (Pd(OAc)₂) and BINAP (1,1'-bis(diphenylphosphino)ferrocene).

  • Solvent Addition: Add anhydrous toluene to the flask under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Conditions: Degas the mixture and then heat to 110°C for 8 hours with stirring.

  • Work-up: Cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by silica gel column chromatography to yield the desired product.

Logical Workflow for Synthesis Route Selection

Synthesis_Route_Selection Start Need to Synthesize This compound Decision Key Considerations Start->Decision SNAr Route 1: S(N)Ar Decision->SNAr Cost-sensitive, simple setup Buchwald Route 2: Buchwald-Hartwig Decision->Buchwald Mildness & selectivity are critical SNAr_Pros Pros: - Simpler reagents - Potentially lower cost SNAr->SNAr_Pros SNAr_Cons Cons: - Harsher conditions (reflux) - Potential for side reactions SNAr->SNAr_Cons Buchwald_Pros Pros: - Milder conditions - High selectivity - Broad substrate scope Buchwald->Buchwald_Pros Buchwald_Cons Cons: - More expensive catalyst/ligand - Requires inert atmosphere Buchwald->Buchwald_Cons Conclusion Select Optimal Route SNAr_Pros->Conclusion SNAr_Cons->Conclusion Buchwald_Pros->Conclusion Buchwald_Cons->Conclusion Synthetic_Pathways cluster_SNAr Route 1: Nucleophilic Aromatic Substitution cluster_Buchwald Route 2: Buchwald-Hartwig Amination A1 2,5-Dibromopyridine Product This compound A1->Product A2 Piperidin-4-ol A2->Product A_reagents DIPEA, Acetonitrile Reflux A_reagents->Product B1 2-Bromo-5-chloropyridine Product2 This compound B1->Product2 B2 Piperidin-4-ol B2->Product2 B_reagents Pd(OAc)2, BINAP, Cs2CO3 Toluene, 110°C B_reagents->Product2

References

Safety Operating Guide

Proper Disposal of 1-(5-Bromopyridin-2-yl)piperidin-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(5-Bromopyridin-2-yl)piperidin-4-ol, a halogenated organic compound. Adherence to these procedures is essential to minimize risks and ensure compliance with regulatory standards.

Hazard Identification and Classification
Waste Segregation and Collection

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate compliant disposal.

  • Designated Waste Container: this compound waste, whether in solid form or dissolved in a solvent, must be collected in a designated container for halogenated organic waste .[1][3][4] These containers are often specifically color-coded (e.g., green) to distinguish them from non-halogenated waste streams.[3]

  • Avoid Mixing: Do not mix this waste with non-halogenated organic waste, aqueous waste, acids, bases, or oxidizing agents.[1][3][4][9] Incompatible chemicals can lead to dangerous reactions, and mixing different waste streams can complicate and increase the cost of disposal.[2]

  • Container Integrity: Use a container that is in good condition, compatible with the chemical, and has a secure, tightly sealing lid to prevent leaks and the release of vapors.[1][2] The container should be kept closed at all times except when adding waste.[1][2][4]

Labeling and Storage

Accurate and clear labeling of waste containers is a critical safety and regulatory requirement.

  • Content Identification: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound".[1][2] Do not use abbreviations or chemical formulas. If it is a mixed waste stream, all components must be listed.[1][3]

  • Hazard Communication: The label should also include appropriate hazard pictograms as indicated by the GHS classification for similar compounds (e.g., toxic, irritant).

  • Storage Location: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, cool, and dry.[1][2] Ensure the container is stored in secondary containment to mitigate potential spills.[2]

Disposal Procedure

The final disposal of this compound must be conducted through a licensed and approved waste disposal company.[5][8]

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.[2] Do not attempt to dispose of this chemical down the drain or in regular trash.[4][6]

  • Regulatory Compliance: Waste disposal must be carried out in accordance with all local, state, and federal regulations.[5][10] Your EHS department will be familiar with these requirements.

  • Incineration: The common disposal method for halogenated organic compounds is high-temperature incineration in a regulated hazardous waste incinerator.[3][10]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to ensure safety.

  • Small Spills: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[1][11] Place the contaminated absorbent material into a sealed, labeled container for disposal as halogenated waste.[1][2] Clean the affected area thoroughly.

  • Large Spills: In the case of a large spill, evacuate the area immediately and notify your institution's emergency response team and EHS department.[1][2]

  • Personal Exposure: If the chemical comes into contact with skin, wash the affected area immediately and thoroughly with soap and water.[5][6] If it enters the eyes, flush with copious amounts of water for at least 15 minutes and seek medical attention.[6] If inhaled, move to fresh air. In case of ingestion, seek immediate medical attention.[5]

Quantitative Data Summary

PropertyValueSource
Chemical ClassHalogenated Organic Compound[1][2][3]
Primary HazardToxic, Irritant[5][6][7]
Disposal MethodIncineration by a licensed facility[3][5][8][10]
Waste SegregationHalogenated Waste Stream[1][3][4]

Experimental Protocols

There are no experimental protocols to be cited for the disposal procedure.

Disposal Workflow

Figure 1. Disposal Decision Workflow for this compound cluster_spill Emergency Procedure A Identify Waste: This compound B Classify as Halogenated Organic Waste A->B C Select Designated Halogenated Waste Container B->C D Label Container: 'Hazardous Waste' + Full Chemical Name C->D E Store in Secure Satellite Accumulation Area D->E F Contact EHS for Professional Disposal E->F G Spill Occurs H Small Spill: Absorb, Contain, Dispose as Waste G->H Small I Large Spill: Evacuate & Notify EHS G->I Large

References

Essential Safety and Operational Guide for 1-(5-Bromopyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 1-(5-Bromopyridin-2-yl)piperidin-4-ol (CAS No. 149806-52-0) in a laboratory setting. The following procedural guidance is based on the known hazards of structurally similar brominated pyridine and piperidine compounds and is intended to ensure the safe handling, storage, and disposal of this substance.

Hazard Identification and Personal Protective Equipment (PPE)

  • Acute Oral Toxicity : Harmful or toxic if swallowed.[1]

  • Skin Corrosion/Irritation : May cause skin irritation.[2]

  • Serious Eye Damage/Eye Irritation : May cause serious eye irritation.[2]

  • Acute Dermal Toxicity : May be harmful in contact with skin.[2]

  • Respiratory Irritation : May cause respiratory irritation.[3]

Therefore, stringent adherence to the following Personal Protective Equipment (PPE) guidelines is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye and Face Chemical splash goggles conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield should be worn in conjunction with goggles when handling larger quantities.
Hand Protection Chemically resistant, impervious gloves. Nitrile or neoprene gloves are recommended for handling pyridine-based compounds.[4] Always inspect gloves for integrity before use.
Skin and Body A lab coat or chemical-resistant apron must be worn. Full-body protection should be considered for large-scale operations.
Respiratory All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Operational Plan:

  • Preparation : Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An emergency eyewash station and safety shower must be accessible.

  • Handling :

    • Avoid all personal contact with the substance, including inhalation of dust or vapors.[6]

    • Do not eat, drink, or smoke in the handling area.[2][7]

    • Wash hands thoroughly with soap and water after handling.[7]

    • Use non-sparking tools and avoid sources of ignition, as related compounds can be flammable.[5]

  • Storage :

    • Store in a tightly closed, properly labeled container.[7]

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[5]

    • Store in a locked cabinet or a secure area with restricted access.[7]

Table 2: Glove Selection and Chemical Resistance

Glove MaterialGeneral Recommendation for Pyridine CompoundsBreakthrough Time
Nitrile Rubber Good resistance to a variety of chemicals.On-site testing is recommended as breakthrough times can vary based on glove thickness and specific chemical formulation.
Neoprene Offers good resistance to acids, bases, and some organic solvents.On-site testing is recommended.
Butyl Rubber Provides excellent resistance to many organic compounds.On-site testing is recommended.

Note: It is strongly advised that on-site testing of all gloves is important to determining safe usage.

Spill Management and Disposal

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Response:

  • Evacuation : Evacuate all non-essential personnel from the immediate area.

  • Ventilation : Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment : For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material such as sand, vermiculite, or earth.

  • Collection : Place the spilled material and any contaminated absorbent into a suitable, labeled container for hazardous waste disposal.[6]

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

Disposal Plan:

  • Chemical Waste : Dispose of this compound and any contaminated materials as hazardous waste.[6] Do not allow the chemical to enter drains or waterways.[8]

  • Packaging : All containers that have held this substance should be treated as hazardous waste and disposed of accordingly.

  • Regulations : All disposal activities must be in strict accordance with local, state, and federal regulations.

Experimental Workflow and Safety Checkpoints

The following diagram outlines the logical workflow for handling this compound, incorporating critical safety checkpoints.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase A Review SDS of Analogous Compounds B Identify Hazards & Required PPE A->B C Verify Fume Hood & Safety Equipment Functionality B->C D Don Appropriate PPE C->D E Weigh/Measure Compound in Fume Hood D->E F Perform Experimental Procedure E->F G Decontaminate Glassware & Equipment F->G H Segregate & Label Hazardous Waste G->H I Dispose of Waste per Institutional Guidelines H->I J Remove & Inspect PPE I->J K Wash Hands Thoroughly J->K

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromopyridin-2-yl)piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-(5-Bromopyridin-2-yl)piperidin-4-ol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.